Rubidium stearate
Description
Structure
2D Structure
Properties
CAS No. |
26121-36-8 |
|---|---|
Molecular Formula |
C18H35O2Rb |
Molecular Weight |
368.9 g/mol |
IUPAC Name |
octadecanoate;rubidium(1+) |
InChI |
InChI=1S/C18H36O2.Rb/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2-17H2,1H3,(H,19,20);/q;+1/p-1 |
InChI Key |
USOBAEKTKQOMPV-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)[O-].[Rb+] |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Purity Control in Rubidium Stearate Production
Exploration of Optimized Synthetic Routes for Rubidium Stearate (B1226849) Formation
The synthesis of rubidium stearate is typically achieved through a neutralization reaction between stearic acid and a rubidium base. The most common precursors are rubidium hydroxide (B78521) (RbOH) and rubidium carbonate (Rb₂CO₃).
Reaction Kinetics and Mechanisms in Neutralization Processes
The formation of this compound from stearic acid and a rubidium base is an acid-base neutralization reaction. quora.com
With Rubidium Hydroxide:
The reaction with rubidium hydroxide in a suitable solvent (e.g., ethanol) is a direct and rapid acid-base neutralization:
C₁₇H₃₅COOH + RbOH → C₁₇H₃₅COORb + H₂O
The mechanism involves the deprotonation of the carboxylic acid by the hydroxide ion to form the stearate anion and water. The stearate anion then associates with the rubidium cation. uobasrah.edu.iq This reaction is typically fast and driven to completion by the formation of the stable salt and water. The kinetics of this type of saponification reaction are generally second-order, dependent on the concentration of both the fatty acid and the hydroxide. uobasrah.edu.iq
With Rubidium Carbonate:
The reaction with rubidium carbonate proceeds as follows:
2C₁₇H₃₅COOH + Rb₂CO₃ → 2C₁₇H₃₅COORb + H₂O + CO₂
This reaction involves the reaction of two equivalents of stearic acid with one equivalent of rubidium carbonate. The mechanism is also a neutralization reaction, where the carbonate ion acts as the base. The reaction produces water and carbon dioxide, the latter of which evolves as a gas, helping to drive the reaction to completion. This process may be slower than the reaction with hydroxide due to the weaker basicity of the carbonate ion and the heterogeneous nature of the reaction if the carbonate is not fully dissolved.
Influence of Reaction Conditions on Yield and Purity Profiles
The yield and purity of this compound are highly dependent on the reaction conditions. Key parameters include temperature, solvent, and stoichiometry of the reactants. While specific research on the optimization of this compound synthesis is limited, data from the synthesis of other alkali metal stearates, such as lithium stearate, provides valuable insights.
Temperature: The reaction temperature influences the reaction rate and the solubility of reactants and products. For the synthesis of lithium stearate, temperatures between 60-80°C are often employed to ensure a reasonable reaction rate without causing degradation of the fatty acid or solvent. A similar range would likely be optimal for this compound synthesis. Higher temperatures could lead to side reactions and the formation of impurities.
Solvent: The choice of solvent is critical as it must dissolve the stearic acid and, to some extent, the rubidium salt. Ethanol (B145695) is a common solvent for the synthesis of alkali metal soaps as it dissolves stearic acid and the resulting soap to some degree, facilitating a homogeneous reaction. uobasrah.edu.iq The polarity of the solvent can affect the reaction rate and the ease of product precipitation upon cooling. For instance, in the formation of calcium stearate, ethanol was found to be a more efficient medium than less polar solvents like dichloromethane. chemistrydocs.com
Stoichiometry: The molar ratio of reactants is crucial for maximizing yield and purity. A slight excess of the fatty acid is sometimes used to ensure the complete conversion of the more expensive rubidium base. However, any unreacted stearic acid will be an impurity in the final product and must be removed. Conversely, an excess of the rubidium base can lead to a final product with a higher pH and potential contamination with the unreacted base.
The following table summarizes the expected influence of reaction conditions on the synthesis of this compound, based on general principles of alkali metal soap formation.
| Parameter | Condition | Expected Effect on Yield | Expected Effect on Purity | Rationale |
| Temperature | Low | Low | High | Slower reaction rate, but reduced side reactions. |
| Optimal (e.g., 60-80°C) | High | High | Balances reaction rate and minimizes degradation. | |
| High | High (initially) | Low | Increased rate of side reactions and potential for thermal degradation. | |
| Solvent | Polar (e.g., Ethanol) | High | High | Good solubility of reactants, facilitating a complete reaction. uobasrah.edu.iq |
| Non-polar | Low | Low | Poor solubility of reactants can lead to an incomplete and heterogeneous reaction. | |
| Stoichiometry | Excess Stearic Acid | High | Moderate | Ensures full conversion of rubidium base, but requires removal of excess acid. google.com |
| Stoichiometric | Optimal | High | Theoretically provides the purest product with no excess reactants. | |
| Excess Rubidium Base | High | Moderate | Ensures full conversion of stearic acid, but requires removal of excess base. |
Methodologies for Attaining and Characterizing High-Purity this compound Grades
For applications in fields like battery technology, high-purity grades of this compound (e.g., ≥99.0%, ≥99.5%) are often required. Current time information in Bangalore, IN.google.com Achieving these purity levels necessitates advanced purification techniques and rigorous analytical characterization.
Advanced Purification Techniques (e.g., Recrystallization from Specific Solvents)
Recrystallization is a primary method for purifying solid organic compounds. The principle relies on the differential solubility of the compound and its impurities in a suitable solvent at different temperatures. An ideal solvent for recrystallization should dissolve the solute (this compound) well at high temperatures but poorly at low temperatures, while impurities should either be insoluble at high temperatures or remain soluble at low temperatures. mt.com
While specific solvent systems for this compound are not widely published, common solvents for the recrystallization of fatty acids and their derivatives can be considered.
Potential Recrystallization Solvents:
Alcohols (e.g., Ethanol, Isopropanol): These are often good solvents for soaps. The solubility of alkali metal stearates in alcohols generally increases with temperature, making them suitable for cooling recrystallization. scienceasia.org
Ketones (e.g., Acetone, Methyl Ethyl Ketone): Ketones have been successfully used for the purification of stearic acid and may be effective for its salts. tainstruments.com
Mixed Solvent Systems (e.g., Hexane/Ethanol): A mixture of a good solvent and a poor solvent (an anti-solvent) can be used. The compound is dissolved in a minimum amount of the good solvent at an elevated temperature, and the anti-solvent is added until the solution becomes turbid. Upon cooling, pure crystals should form. rochester.edu
The effectiveness of recrystallization depends on the careful selection of the solvent and the control of the cooling rate. Slow cooling generally promotes the formation of larger, purer crystals.
The following table provides a list of potential solvents for the recrystallization of this compound, based on their use for similar compounds.
| Solvent/System | Type | Rationale for Use | Potential Issues |
| Ethanol | Single Solvent | Good solubility for soaps at elevated temperatures. scienceasia.org | May retain some solubility at low temperatures, reducing yield. |
| Acetone | Single Solvent | Effective for separating fatty acids. tainstruments.com | Lower boiling point may limit the upper temperature range. |
| n-Hexane/Ethanol | Mixed Solvent | Allows for fine-tuning of solubility and precipitation. rochester.edu | Requires careful optimization of the solvent ratio. |
| Water | Single Solvent | Alkali metal stearates can have some solubility in hot water. google.com | Can lead to the formation of hydrates; may not be effective for removing organic impurities. |
Analytical Protocols for Trace Impurity Detection and Quantification
To verify the purity of this compound, a suite of analytical techniques is required to detect and quantify both inorganic and organic trace impurities.
Trace Inorganic Impurities:
The primary inorganic impurities are likely to be other alkali metals (e.g., potassium, cesium, sodium) from the rubidium source, as well as residual catalysts or metals from processing equipment.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is the standard method for ultra-trace elemental analysis. It offers very low detection limits (in the parts-per-billion range) and can quantify a wide range of elements simultaneously. A typical protocol would involve digesting the this compound sample in a strong acid (e.g., nitric acid) and analyzing the resulting solution. google.commdpi.com
Trace Organic Impurities:
Organic impurities may include unreacted stearic acid, other fatty acids present in the original stearic acid source (e.g., palmitic acid), or by-products from side reactions.
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile and semi-volatile organic compounds. For the analysis of fatty acids, they are often converted to more volatile esters (e.g., methyl esters) prior to analysis. mdpi.comresolvemass.ca This allows for the quantification of residual stearic acid and the identification of other fatty acid impurities.
Fourier Transform Infrared Spectroscopy (FT-IR): FT-IR can be used to identify functional groups and can detect the presence of unreacted stearic acid (which would show a characteristic carboxylic acid C=O stretch around 1700 cm⁻¹) in the this compound product (which has a carboxylate COO⁻ stretch at a lower wavenumber, typically around 1540-1580 cm⁻¹). researchgate.netsurfacesciencewestern.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can provide detailed structural information and help to quantify impurities if suitable internal standards are used. However, the limited solubility of some metal stearates can be a challenge. osti.gov
Thermal Analysis (DSC and TGA): Differential Scanning Calorimetry (DSC) can be used to assess purity by observing the melting point and the shape of the melting endotherm; impurities typically broaden the melting range and lower the melting point. figshare.commdpi.com Thermogravimetric Analysis (TGA) provides information on thermal stability and can indicate the presence of volatile impurities or residual solvent. openaccessjournals.commdpi.com
Impact of Purity Levels on Material Performance in Research Applications
The level of purity of this compound can have a significant impact on its performance, particularly in sensitive applications.
In Battery Research:
In the context of high-performance batteries, impurities can have several detrimental effects. Current time information in Bangalore, IN.
Electrochemical Performance: Metallic impurities can participate in unwanted side reactions at the electrodes, leading to a decrease in capacity, increased self-discharge, and reduced cycle life.
Safety: Certain impurities can lower the thermal stability of the electrolyte or electrode materials, increasing the risk of thermal runaway.
Reproducibility: Variations in impurity levels between batches can lead to inconsistent performance, hindering research and development efforts.
In Catalysis:
When used as a catalyst or catalyst precursor, the purity of this compound is paramount.
Catalytic Activity: Impurities can act as catalyst poisons, binding to active sites and reducing the efficiency of the catalyst.
Selectivity: Impurities can alter the surface chemistry of the catalyst, leading to the formation of undesired by-products and reducing the selectivity towards the target product.
Catalyst Lifetime: The presence of impurities can lead to faster deactivation of the catalyst, reducing its operational lifetime.
The table below illustrates the potential impact of different purity levels on the performance of this compound in research applications.
| Purity Grade | Typical Impurity Level | Impact on Battery Performance | Impact on Catalytic Performance |
| Technical Grade (<98%) | > 2% | Unsuitable; high risk of side reactions, poor cycle life, and safety concerns. | Poor; low activity and selectivity due to catalyst poisoning. |
| Standard Purity (98.0-99.0%) | 1.0-2.0% | May be adequate for initial screening studies but likely to show variable performance. | May be used in some robust catalytic systems, but performance may be suboptimal. |
| High Purity (≥99.5%) | < 0.5% | Necessary for reliable and high-performance battery research, ensuring reproducible results. Current time information in Bangalore, IN. | Preferred for sensitive catalytic applications to ensure high activity and selectivity. |
| Ultra-High Purity (≥99.99%) | < 0.01% | Critical for fundamental electrochemical studies and development of next-generation batteries. | Essential for applications requiring the highest catalytic efficiency and lifetime. |
Detailed Structural Elucidation and Morphological Characterization of Rubidium Stearate
Spectroscopic Probes for Molecular Structure and Bonding Interactions
Spectroscopic techniques are pivotal in elucidating the molecular intricacies of rubidium stearate (B1226849), providing insights into its functional groups, conformational dynamics, and the electronic environment of the rubidium cation.
Vibrational Spectroscopy (e.g., Fourier Transform Infrared Spectroscopy) for Functional Group Identification and Resonance Phenomena
Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups within a molecule and understanding the nature of chemical bonds. In the context of metal stearates, such as rubidium stearate, FTIR spectra reveal characteristic absorption bands that provide information about the aliphatic chain and the carboxylate head group.
The analysis of metal soaps often involves comparing their spectra to that of the parent fatty acid. In stearic acid, the C=O stretching vibration of the carboxylic acid group typically appears around 1702 cm⁻¹. csic.es Upon formation of the salt, this band disappears, indicating the deprotonation of the carboxylic acid and the formation of the carboxylate anion. csic.es In its place, new bands corresponding to the asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻) emerge. These bands are crucial for understanding the coordination of the rubidium ion to the carboxylate group. The positions of these bands can indicate the nature of the metal-carboxylate interaction, which can range from purely ionic to bidentate or bridging coordination.
Studies on similar long-chain fatty acid salts have shown that the region of carboxylic acid absorptions is sensitive to the molecular packing and hydrogen bonding networks. scielo.br For instance, in related systems, peaks around 1700-1720 cm⁻¹ are attributed to different dimer forms of carboxylic acid groups. scielo.br While this compound itself does not form these dimers, the principles of using vibrational spectroscopy to probe the local environment of the carboxyl group remain the same. The aliphatic portion of the this compound molecule gives rise to characteristic C-H stretching and bending vibrations, which are generally less affected by the metal cation compared to the carboxylate group. csic.es
| Spectral Region | Assignment | Significance |
| ~1700 cm⁻¹ | C=O stretch of carboxylic acid | Disappears upon salt formation, confirming deprotonation. |
| Varies | Asymmetric COO⁻ stretch | Position indicates coordination environment of the Rb⁺ ion. |
| Varies | Symmetric COO⁻ stretch | Position, along with the asymmetric stretch, helps determine the nature of the metal-oxygen bond. |
| ~2800-3000 cm⁻¹ | C-H stretching of alkyl chain | Confirms the presence of the long hydrocarbon chain. |
| ~1465 cm⁻¹ | CH₂ scissoring | Characteristic of the aliphatic chain. |
| ~720 cm⁻¹ | CH₂ rocking | Can be sensitive to the packing of the hydrocarbon chains. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Conformation and Environment Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly deuterium (B1214612) (²H) NMR, has been instrumental in studying the molecular dynamics and conformation of this compound, especially in its lyotropic liquid crystal phases. tandfonline.comtandfonline.com In a study of a 70% this compound/30% water system, ²H NMR spectra of selectively deuterated this compound were obtained over a wide temperature range. tandfonline.comtandfonline.com
In the lamellar (Lα) phase, which exists at higher temperatures, the molecular motions of the lipid chains are fast on the NMR timescale (~10⁻⁶ s). tandfonline.comtandfonline.com The observed deuteron (B1233211) quadrupole splittings provide a direct measure of the C-D bond order parameter at different carbon positions along the stearate chain. tandfonline.comtandfonline.com This reveals a characteristic order parameter profile, with higher order (less motion) near the polar head group at the lipid-water interface and decreasing order towards the terminal methyl group in the center of the bilayer. tandfonline.comtandfonline.com
In the gel (Lβ) phase, the dominant molecular motion is the rotation of the lipid molecule about its long axis. tandfonline.com Some trans-gauche isomerization also occurs, with a higher probability near the carboxyl end of the chain. tandfonline.com In the crystalline phase, observed at lower temperatures (below -28°C), the central part of the hydrocarbon chain becomes rigid, while the terminal methyl group continues to rotate rapidly. tandfonline.com ²H NMR can also detect changes in the packing of the hydrocarbon chains, such as the transition from hexagonal to rectangular packing. tandfonline.com
| Phase | Dominant Molecular Motion | Key NMR Observation |
| Lamellar (Lα) | Fast, anisotropic molecular motions | Quadrupole splittings measure C-D bond order parameter. tandfonline.comtandfonline.com |
| Gel (Lβ) | Rotation about the long molecular axis, some trans-gauche isomerization. tandfonline.com | Changes in spectral lineshapes indicate motional rates. tandfonline.com |
| Crystalline | Rigid hydrocarbon chain, methyl group rotation. tandfonline.com | Loss of signal from the rigid chain, narrow signal from the methyl group. tandfonline.com |
High-Resolution Laser Spectroscopy for Rubidium Cation Electronic States and Hyperfine Structure
While high-resolution laser spectroscopy is not typically applied directly to the entire this compound molecule in the condensed phase, it is a fundamental technique for probing the electronic states and hyperfine structure of the rubidium cation (Rb⁺) itself. arxiv.orgsandiego.eduresearchgate.net This information is foundational to understanding the properties of rubidium-containing compounds.
Laser spectroscopy experiments on atomic rubidium vapor can resolve the hyperfine structure of its electronic transitions, such as the D2 line at approximately 780 nm. uni-ulm.de These studies utilize techniques like saturation absorption spectroscopy to overcome Doppler broadening and reveal the closely spaced energy levels arising from the interaction between the nuclear spin and the total electronic angular momentum. sandiego.eduuni-ulm.de The hyperfine splitting is different for the two naturally occurring isotopes, ⁸⁵Rb and ⁸⁷Rb. researchgate.net This detailed understanding of the rubidium cation's electronic properties, including its interaction with electromagnetic fields, provides a basis for interpreting its behavior in more complex environments like the ionic lattice of this compound. ebsco.com
Crystallographic and Microscopic Investigations of Solid-State Structures
X-ray Diffraction (XRD) for Crystalline Phase Determination and Lattice Parameters
X-ray diffraction (XRD) is the primary technique for determining the crystal structure of solid materials. units.it For long-chain metal soaps like this compound, XRD reveals how the molecules pack together in the solid state. These compounds typically form lamellar structures, where the metal cations are arranged in layers separated by the long hydrocarbon chains of the stearate anions. scielo.br The diffraction pattern provides information about the spacing between these layers (the long spacing) and the arrangement of the chains within the layers (the short spacings).
Powder X-ray Diffraction for Polymorphism and Crystallinity
Powder X-ray diffraction (PXRD) is a crucial tool for studying polymorphism—the ability of a compound to exist in more than one crystalline form—and for assessing the degree of crystallinity in a sample. units.itresearchgate.netmdpi.com Different polymorphic forms of a substance will have different crystal lattices and will therefore produce distinct PXRD patterns. researchgate.netmdpi.com
Challenges and Strategies for Single Crystal Growth and Analysis
The growth of high-quality single crystals of alkali metal stearates, including this compound, presents significant scientific challenges. These long-chain carboxylates are known to exhibit complex phase behavior, including the formation of multiple crystalline phases (polymorphism) and liquid crystalline states, which complicates the isolation of a single, large, and defect-free crystal suitable for X-ray diffraction (SCXRD). osti.govnist.govmdpi.com The inherent flexibility of the long alkyl chain can lead to conformational isomers, some of which may act as impurities or "self-poisons" that inhibit or disrupt the ordered growth process of the crystal lattice. ucl.ac.uk
Obtaining a crystal structure is crucial for unequivocally determining the three-dimensional arrangement of atoms and molecules, which underpins the material's properties. rigaku.com However, the difficulty in growing suitable single crystals often necessitates the use of alternative analytical methods. High-resolution X-ray powder diffraction (XRPD) is a powerful technique used to solve crystal structures when only microcrystalline powders are available. researchgate.net
Common strategies employed to overcome these challenges include:
Slow Evaporation: This is a widely used technique where the compound is dissolved in a suitable solvent, which is then allowed to evaporate slowly over days or weeks. mdpi.com The slow process is intended to minimize the number of nucleation sites and allow for the growth of larger, more ordered crystals.
Cooling Crystallization: This method involves dissolving the solute in a solvent at an elevated temperature to create a saturated or near-saturated solution, followed by slow cooling. whiterose.ac.uk As the temperature decreases, the solubility drops, leading to supersaturation and subsequent crystallization. The rate of cooling is a critical parameter that must be carefully controlled.
Solvent Selection: The choice of solvent is critical, as solvent-solute interactions can profoundly influence solubility, molecular conformation in solution, and the final crystal form. For long-chain carboxylic acids and their salts, both polar and non-polar solvents are explored to find optimal conditions for crystallization. weizmann.ac.il
Use of Additives: In some systems, the introduction of small amounts of other molecules can modify the crystal habit, potentially favoring the growth of larger or more well-defined crystals. google.com
Despite these strategies, the successful growth of a single crystal of this compound large enough for SCXRD remains a formidable task, and much of the structural understanding of alkali stearates is derived from powder diffraction data and studies of analogues. nist.govresearchgate.net
Studies on Crystal Growth Mechanisms and Nucleation Kinetics of this compound and Analogues
The growth mechanism for long-chain molecules often involves the self-assembly of molecules into one-dimensional structures like fibers or ribbons, which then interact to form a three-dimensional network that immobilizes the solvent, a process often seen in gel formation. scielo.br The nature of the alkali cation is a critical factor; the higher tendency of rubidium and cesium alkanoates to ionize in water compared to potassium, sodium, or lithium salts influences the balance of forces driving aggregation and can determine the stability and structure of the resulting phases. scielo.br At a molecular level, growth is believed to occur via a stepwise mechanism, such as spiral growth originating from screw dislocations or through two-dimensional nucleation on the crystal surface, particularly at low supersaturation levels. ucl.ac.ukwhiterose.ac.uk
Nucleation kinetics, which describes the rate at which new, stable crystal nuclei form, is typically studied by measuring the induction time or the metastable zone width (MSZW) as a function of supersaturation. nih.gov The MSZW is the region between the solubility curve and the point at which spontaneous crystallization occurs upon cooling. nih.gov Key findings from studies on analogues like methyl stearate are:
Nucleation Mechanism: The nucleation process for similar molecules is often found to be progressive nucleation . researchgate.netresearchgate.netnih.gov This means that new crystal nuclei are formed continuously over time as the solution is supersaturated, coexisting with already growing crystals. This is in contrast to instantaneous nucleation, where all nuclei are formed at once. nih.gov
Influence of Cooling Rate: The width of the MSZW, and thus the critical undercooling required for nucleation, is dependent on the cooling rate. Faster cooling rates generally lead to wider MSZWs. researchgate.net
Solvent Effects: The choice of solvent significantly impacts both solubility and nucleation kinetics. The interfacial tension between the forming crystal nucleus and the solution is a key parameter; a higher interfacial tension represents a larger energy barrier to nucleation, resulting in a lower nucleation rate. researchgate.netnih.gov
These principles allow for the prediction of the kinetic behavior of this compound and provide a basis for designing crystallization processes to control particle size and morphology.
Table 2: Key Parameters in the Study of Nucleation Kinetics (with examples from Methyl Stearate analogue) Data sourced from Camacho, D. M., et al. (2018) and Kashchiev, D., et al. (2014). researchgate.netresearchgate.net
| Parameter | Description | Example Value/Range (Methyl Stearate in Kerosene) |
|---|---|---|
| Nucleation Mechanism | Describes how nuclei form over time (e.g., Progressive or Instantaneous). | Progressive Heterogeneous Nucleation researchgate.net |
| Metastable Zone Width (MSZW) | The temperature or concentration range of supersaturation where the solution can exist without spontaneous crystallization. | Dependent on cooling rate and concentration. |
| Crystallite Interfacial Tension (γ) | The excess free energy per unit area of the interface between the crystal nucleus and the solution; a key barrier to nucleation. | 1.64 - 1.79 mJ/m² researchgate.net |
| Nucleation Rate (J) | The number of critical nuclei formed per unit volume per unit time. | ~10¹⁶ - 10¹⁷ nuclei/(mL·s) at critical undercooling. researchgate.net |
Thermodynamic and Kinetic Analysis of Rubidium Stearate Transformations
Differential Thermal Analysis (DTA) of Thermal Transitions and Phase Behavior
Differential thermal analysis (DTA) is a thermoanalytic technique that measures the difference in temperature between a sample and an inert reference as they are subjected to a controlled temperature program. This method is instrumental in identifying various thermal events such as melting, crystallization, and phase transitions. setaramsolutions.com
Identification and Interpretation of Exothermic and Endothermic Events (e.g., Crystallization, Melting)
The thermal behavior of rubidium stearate (B1226849) is characterized by distinct exothermic and endothermic events, as revealed by DTA. An exothermic peak observed at 300°C is indicative of the crystallization of the soap. ijcps.com Following this, an endothermic event at 205°C corresponds to the melting of the soap. ijcps.com
Between 205°C and 290°C, the DTA curve shows a linear portion, suggesting that the temperature of the sample and the furnace remain consistent and that there is insignificant weight loss during this temperature range. ijcps.com Further heating leads to an endotherm at 305°C, which is associated with the boiling of the soap. The decomposition of rubidium stearate is marked by an endotherm at 420°C, accompanied by shoulder endotherms at 455°C and 480°C. An exotherm at 440°C also signifies the decomposition process. ijcps.com
It has been noted that the thermal history of alkali metal stearates can influence their thermograms. cdnsciencepub.com However, rubidium and caesium stearates appear to be less sensitive to thermal history compared to their sodium and potassium counterparts. cdnsciencepub.com
Table 1: Thermal Events in this compound Observed by DTA ijcps.com
| Temperature (°C) | Event Type | Interpretation |
| 205 | Endotherm | Melting |
| 300 | Exotherm | Crystallization |
| 305 | Endotherm | Boiling |
| 420 | Endotherm | Decomposition |
| 440 | Exotherm | Decomposition |
| 455 | Shoulder Endotherm | Decomposition |
| 480 | Shoulder Endotherm | Decomposition |
Investigation of Mesophase and Glass Formation in this compound-Containing Binary Systems
While specific studies on mesophase and glass formation exclusively in this compound-containing binary systems are not extensively detailed in the provided search results, the broader context of alkali metal alkanoates provides valuable insights. Mesophases are intermediate states of matter between a crystalline solid and an isotropic liquid, exhibiting some degree of molecular order. acs.org In binary systems of non-mesomorphic components, such as cesium and barium alkanoates, the formation of intermediate liquid-crystalline solutions of the smectic A type has been observed. ucj.org.uaresearchgate.net This induced mesomorphism is often attributed to the latent mesomorphic properties of one of the components and a eutectic decrease in liquidus temperatures. ucj.org.uaresearchgate.net
The thermal stability of such induced mesophases is influenced by factors including the length of the alkyl chain of the alkanoate anion and the extent of the decrease in liquidus temperatures relative to the latent clearing temperature. ucj.org.uaresearchgate.net The formation of congruently or incongruently melting compounds within the binary system can also play a role in enhancing the stability of the mesophase. ucj.org.ua Furthermore, these mesophases can sometimes be supercooled to form a glass state, resulting in anisotropic glasses. acs.org Given that rubidium is an alkali metal, similar behaviors could be anticipated in binary systems containing this compound, although specific experimental data is needed for confirmation.
Thermogravimetric Analysis (TGA) of Thermal Decomposition Pathways and Stability
Thermogravimetric analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a crucial tool for understanding the thermal stability and decomposition pathways of materials.
Elucidation of Multi-Stage Decomposition Processes and Associated Weight Loss Profiles
The thermal decomposition of this compound, as analyzed by TGA, is a multi-stage process. The weight loss is insignificant up to a temperature of 260°C. ijcps.com This observation aligns with the linear portion of the DTA curve, which indicates thermal stability in this range. ijcps.com
A slow increase in weight loss is observed between 260°C and 380°C. ijcps.com This is followed by a rapid weight loss between 440°C and 500°C, indicating the primary decomposition phase. ijcps.com Beyond this, the rate of weight loss slows down again with a further increase in temperature. ijcps.com This multi-stage decomposition is characteristic of metal soaps and reflects a complex series of degradation reactions.
Table 2: Weight Loss Profile of this compound from TGA ijcps.com
| Temperature Range (°C) | Rate of Weight Loss |
| Up to 260 | Insignificant |
| 260 - 380 | Slow increase |
| 440 - 500 | Rapid increase |
| Above 500 | Slow increase |
Determination of Activation Energies and Complex Degradation Mechanisms
The determination of activation energy (Ea) provides insight into the kinetics of the degradation process. internationaljournalcorner.com While specific activation energy values for this compound decomposition are not available in the provided results, the methodology for their determination is well-established. Isoconversional methods, such as the Kissinger-Akahira-Sunose and Flynn-Wall-Ozawa methods, applied to TGA data obtained at multiple heating rates, are commonly used to calculate the apparent activation energy as a function of the conversion degree. repec.org
The degradation mechanism of metal stearates is known to be complex. The process is generally considered to be a multi-stage event. ijcps.com For other metal stearates, it has been proposed that the decomposition can involve the formation of intermediate species like the metal oxalate (B1200264) before the final formation of the metal carbonate under an inert atmosphere. researchgate.net The degradation process can be influenced by the surrounding atmosphere; for example, in an oxidizing atmosphere, the decomposition can be highly exothermic. researchgate.net The degradation of vinyl polymers, for instance, can be affected by factors such as the formation of inhibitors, the catalytic action of reaction vessel walls, and the presence of weak links in the polymer chains. A thorough kinetic analysis of this compound would require further experimental investigation using techniques like TGA at various heating rates coupled with methods to analyze the evolved gases.
Influence of Inert and Oxidative Atmospheres on Thermal Transformations
The atmosphere in which the thermal analysis of this compound is conducted plays a critical role in its transformation pathways, influencing decomposition temperatures, reaction kinetics, and the nature of the resulting products. The comparison between inert and oxidative atmospheres reveals significant differences in the degradation mechanism, shifting from a relatively straightforward thermal decomposition to a more complex thermo-oxidative process.
Thermal Analysis in an Inert Atmosphere
Studies on the thermal behavior of this compound have often been performed under an inert nitrogen atmosphere or vacuum to prevent oxidative side reactions and isolate the intrinsic thermal decomposition process. researchgate.netmdpi.com
Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) have identified several key transitions. An endothermic peak observed around 205°C corresponds to the melting of the soap. researchgate.net Further heating in an inert environment leads to a series of endothermic events corresponding to the primary decomposition of the molecule. researchgate.net Research has identified decomposition endotherms at approximately 420°C, with subsequent shoulder peaks at 455°C and 480°C. researchgate.net
Thermogravimetric Analysis (TGA) under a nitrogen atmosphere complements these findings, showing that significant mass loss for this compound begins at temperatures above 260-290°C. researchgate.net The decomposition proceeds rapidly between 380°C and 500°C. researchgate.net In an inert atmosphere, the decomposition of alkali metal stearates, such as lithium stearate, is understood to proceed via the formation of an intermediate metal oxalate, which then subsequently decomposes to the metal carbonate as the final solid residue. researchgate.net This pathway suggests that the primary decomposition mechanism involves the scission of the hydrocarbon chain and the breakdown of the carboxylate group without external oxidation.
Key Thermal Events for this compound in an Inert Atmosphere
| Thermal Event | Temperature Range (°C) | Technique | Observation | Reference |
| Melting | ~205 | DTA | Endotherm | researchgate.net |
| Crystallization | ~300 | DTA | Exotherm | researchgate.net |
| Onset of Decomposition | 260 - 290 | TGA | Insignificant mass loss below this range | researchgate.net |
| Rapid Decomposition | 380 - 500 | TGA | Rapid mass loss | researchgate.net |
| Decomposition Peaks | 420, 455, 480 | DTA | Endotherms | researchgate.net |
Thermal Analysis in an Oxidative Atmosphere
While specific detailed research focusing exclusively on the thermo-oxidative degradation of this compound is limited, the behavior of other alkali metal stearates in an oxidative (air) atmosphere provides a strong basis for understanding the likely transformation processes. researchgate.net The presence of oxygen introduces new, highly exothermic reaction pathways. researchgate.net
For analogous compounds like lithium stearate, the decomposition process in a static air atmosphere is markedly different from that in nitrogen. researchgate.net Instead of a multi-step decomposition through an oxalate intermediate, the material undergoes oxidative degradation characterized by a series of combustion steps at lower temperatures. researchgate.net For instance, lithium stearate exhibits oxidative degradation between 230°C and 360°C in air, a process that is highly exothermic. researchgate.net This contrasts with the decomposition in nitrogen, where major degradation occurs at temperatures beyond 415°C. researchgate.net
It is therefore anticipated that in an oxidative atmosphere, the thermal transformation of this compound would be initiated at lower temperatures compared to in an inert atmosphere. The process would likely involve the oxidation of the long hydrocarbon chain, leading to the formation of various oxygenated intermediates. These reactions are typically exothermic and can catalyze further degradation. The final decomposition products in an oxidative environment are expected to be the metal carbonate and oxides of carbon (CO, CO₂), resulting from the complete combustion of the organic portion of the molecule.
The kinetic parameters of decomposition are also significantly affected by the atmosphere. Studies on similar materials have shown that the apparent activation energy for decomposition is lower in an air atmosphere compared to a nitrogen atmosphere, indicating a different and more easily initiated reaction mechanism. core.ac.uk
Comparative Decomposition Characteristics of Alkali Metal Stearates
| Compound | Atmosphere | Decomposition Characteristics | Key Observations | Reference |
| Lithium Stearate | Nitrogen (Inert) | Decomposes into lithium oxalate, then lithium carbonate. | Major degradation occurs above 415°C. | researchgate.net |
| Lithium Stearate | Air (Oxidative) | Undergoes oxidative degradation via a series of combustion steps. | Highly exothermic process between 230°C and 360°C. | researchgate.net |
| This compound | Nitrogen (Inert) | Decomposes via endothermic steps. | Major degradation occurs between 380°C and 500°C. | researchgate.net |
| This compound | Air (Oxidative) | Anticipated: Lower onset of decomposition, exothermic oxidative reactions. | Based on analogy with other alkali metal stearates. | researchgate.net |
Solution Behavior and Colloidal System Formation of Rubidium Stearate
Micellar Systems and Critical Micelle Concentration (CMC) Investigations
Rubidium stearate (B1226849), like other alkali metal soaps, forms micelles in solution above a certain concentration known as the Critical Micelle Concentration (CMC). The CMC is a fundamental property that marks the onset of aggregation, where individual surfactant molecules (monomers) associate to form larger structures. researchgate.netpearson.com This transition significantly alters the physicochemical properties of the solution. researchgate.net
Conductometric Methodologies for CMC Determination and Dissociation Constant Calculations
Conductometric methods are widely employed to determine the CMC of ionic surfactants like rubidium stearate. uniba.sk This technique relies on measuring the electrical conductivity of the solution as a function of the surfactant concentration. Below the CMC, this compound exists primarily as individual ions (rubidium cations and stearate anions), and the conductivity increases with concentration. niscpr.res.in At the CMC, there is a distinct change in the slope of the conductivity versus concentration plot. uniba.sk This break point signifies the formation of micelles, which have a lower molar conductivity than the individual ions due to their larger size and the binding of counterions.
Studies have shown that for this compound in aqueous solutions, the specific conductance increases with concentration. The plot of specific conductance against concentration shows an intersection of two straight lines at a specific concentration, which corresponds to the CMC. For instance, in one study, the CMC for this compound was determined to be 0.025 equiv. m⁻³ in water at 35°C. niscpr.res.in
The dissociation of this compound in solution can be represented as: C₁₇H₃₅COORb ⇌ C₁₇H₃₅COO⁻ + Rb⁺
The dissociation constant (K) can be calculated from conductance data using Ostwald's dilution law for weak electrolytes. niscpr.res.in The degree of dissociation (α) is determined from the ratio of the equivalent conductance at a given concentration (λ) to the limiting equivalent conductance at infinite dilution (λ₀). The values of K for this compound have been shown to increase with the dielectric constant of the solvent. niscpr.res.in
Table 1: CMC and Dissociation Constant of this compound in Different Solvents
| Solvent | Dielectric Constant | CMC (equiv. m⁻³) | Dissociation Constant (K) |
| Water | 78.5 | 0.025 | Data not available |
| Methanol (B129727) | 32.6 | Data not available | Data not available |
| 1-Butanol | 17.1 | Data not available | Data not available |
Spectroscopic and Optical Density Techniques (e.g., Colorimetric Analysis) for CMC Determination and Metal Ion Detection
Spectroscopic methods, particularly those involving dyes, are also effective for determining the CMC. ijcps.com In colorimetric analysis, a dye such as Thioflavin T is added to the this compound solution. The dye's absorption spectrum changes depending on its environment. In the presence of micelles, the dye molecules can be incorporated into or adsorbed onto the micellar structure, leading to a shift in the absorption maximum (λ_max) and a change in optical density. ijcps.com
By plotting the optical density against the soap concentration, a break in the curve is observed at the CMC. ijcps.com This method has confirmed the CMC values obtained from other physical property measurements. ijcps.com The absorption maxima for this compound in various alkanols in the presence of Thioflavin T are found in the range of 412-415 mµ. ijcps.com This technique also demonstrates the potential for the colorimetric detection of the rubidium metal ion, even in trace amounts. ijcps.com Beer-Lambert's law holds true for the relationship between optical density and soap concentration both below and above the CMC. ijcps.com
Influence of Solvent Properties (e.g., Dielectric Constant, Alkanol Chain Length) on Micellar Formation and Dissociation
The properties of the solvent play a crucial role in the micellization of this compound. The dielectric constant of the solvent significantly influences the dissociation of the soap. niscpr.res.in As the dielectric constant of the solvent increases, the dissociation constant (K) of this compound also increases, indicating greater dissociation into free ions. niscpr.res.in
Interestingly, while the dissociation is affected by the solvent's dielectric constant, the CMC values are found to be almost independent of this property. niscpr.res.in However, the CMC is dependent on the chain length of the fatty acid component of the soap molecule. For a series of rubidium soaps, the CMC decreases as the hydrocarbon chain length increases. niscpr.res.in This is because the longer hydrophobic chains have a greater tendency to be removed from the polar solvent environment, thus favoring micelle formation at lower concentrations. The addition of alcohols to aqueous surfactant solutions can also influence micellization by altering the polarity of the solvent and potentially being incorporated into the micelles. researchgate.net
Light Scattering Measurements (e.g., Dynamic Light Scattering) for Aggregation Number and Micelle Dynamics
Light scattering techniques are powerful tools for characterizing the properties of micelles once they are formed. harvard.edu When a beam of light passes through a colloidal solution, the particles scatter the light. The intensity of the scattered light is related to the size, shape, and concentration of the micelles. pearson.com
Dynamic Light Scattering (DLS) measures the time-dependent fluctuations in the scattered light intensity, which are caused by the Brownian motion of the micelles. harvard.edu From these fluctuations, the diffusion coefficient of the micelles can be determined, and subsequently, their hydrodynamic radius (Rh) can be calculated using the Stokes-Einstein equation. stfc.ac.uk
Static Light Scattering (SLS) measures the average intensity of the scattered light as a function of angle and concentration. This information can be used to determine the weight-average molecular weight of the micelles. By knowing the molecular weight of a single this compound molecule, the aggregation number (the average number of monomers per micelle) can be calculated. google.com These measurements provide crucial insights into the size and dynamics of the aggregates formed by this compound in solution. researchgate.net
Surface Chemistry and Adsorption Phenomena
The amphiphilic nature of this compound also dictates its behavior at interfaces, such as the air-water interface. This surface activity is fundamental to its role as a surfactant.
Surface Tension Measurements and Calculation of Adsorption Excess (e.g., using Gibb's Adsorption Equation)
The presence of this compound in a solvent lowers the surface tension. As the concentration of the soap increases, the surface tension decreases until the CMC is reached, after which it remains relatively constant. researchgate.net This is because, below the CMC, the monomers adsorb at the surface, with their hydrophobic tails oriented away from the polar solvent and their hydrophilic heads remaining in the solvent. At the CMC, the surface becomes saturated with monomers, and any further addition of soap leads to the formation of micelles in the bulk solution rather than increasing the surface concentration. researchgate.net
The extent of adsorption at the interface can be quantified by the adsorption excess (τ), which is the excess concentration of the surfactant at the surface compared to the bulk solution. The adsorption excess can be calculated from surface tension data using the Gibb's adsorption equation. amazonaws.com The equation relates the change in surface tension (dγ) with the change in the logarithm of the surfactant concentration (dlnC). From the adsorption excess, the surface area occupied by a mole of the soap at the interface can be estimated. amazonaws.com Studies on rubidium soaps in various alkanols have utilized this approach to determine these surface parameters. aelsindia.com
Investigations into the Interfacial Properties and Surface-Solvent Interactions in Solution
This compound, as a metallic soap, is an amphiphilic compound. stfc.ac.uk Its structure consists of a long, hydrophobic hydrocarbon tail (the stearate group) and a hydrophilic, ionic head (the rubidium carboxylate group). stfc.ac.uk This dual nature governs its behavior in solution, particularly its tendency to adsorb at interfaces, such as the air-water or oil-water interface. This adsorption alters the interfacial properties, most notably by lowering the surface tension of the solvent. stfc.ac.ukacs.org The hydrophobic tails orient themselves away from the aqueous phase, while the hydrophilic heads remain in contact with the water. stfc.ac.uk
The interactions between the solute (this compound) and the solvent molecules have been investigated through various physicochemical methods, including conductometric studies. niscpr.res.inresearchgate.net These studies analyze parameters that provide insight into solute-solvent interactions. researchgate.net When the concentration of this compound in a solution reaches a specific threshold, known as the critical micelle concentration (CMC), the individual surfactant molecules begin to spontaneously aggregate into organized, colloidal structures called micelles. pearson.comlkouniv.ac.in Below the CMC, the surfactant exists primarily as individual ions in solution. pearson.com Above the CMC, the formation of micelles leads to significant changes in the physical properties of the solution, such as electrical conductance and turbidity. niscpr.res.inpearson.com
Conductivity measurements have been employed to determine the CMC of this compound in various solvents. niscpr.res.in Research indicates that the CMC value is influenced by the nature of the fatty acid chain and the solvent used. For rubidium soaps, the CMC generally decreases as the length of the hydrocarbon chain increases. niscpr.res.in However, the CMC values for this compound have been found to be nearly independent of the dielectric constant of the solvent system. niscpr.res.in
| Solvent | CMC (mol/L) |
|---|---|
| Water | 0.0007 |
| Methanol | 0.0035 |
| 1-Butanol | 0.0020 |
This table presents data on the Critical Micelle Concentration (CMC) of this compound in different solvents, as determined by conductometric measurements. niscpr.res.in
Acid-Base Characteristics of Rubidium-Modified Surfaces via Adsorption Microcalorimetry
Adsorption microcalorimetry is a highly sensitive technique used to characterize the acid-base properties of solid surfaces, such as catalysts and their supports. acs.orgresearchgate.net The method involves adsorbing probe molecules with known acidic or basic properties onto the material's surface and measuring the heat evolved during the adsorption process. researchgate.netsci-hub.se Basic probe molecules, like ammonia (B1221849) (NH₃), are used to titrate and quantify acid sites, while acidic probe molecules, such as carbon dioxide (CO₂), are used for basic sites. acs.orgsci-hub.se The resulting data, plotted as differential heat of adsorption versus surface coverage, provides information on the number, strength, and distribution of the acid and base sites. researchgate.net
Studies have utilized this technique to investigate how modifying oxide supports with rubidium alters their surface acid-base characteristics. acs.org In these investigations, materials like γ-alumina, titania, carbon, and silica (B1680970) were impregnated with a rubidium precursor (such as rubidium acetate) which was subsequently decomposed. acs.org
The key findings from adsorption microcalorimetry reveal that the incorporation of rubidium onto these support surfaces has a significant impact:
Neutralization of Acid Sites: Rubidium addition effectively neutralizes the existing acid sites on the support materials. acs.org
Creation of Base Sites: The modification process concurrently creates new basic sites on the surfaces. acs.org
Dependence on Support Material: The degree of these changes is strongly dependent on the chemical nature of the support. For instance, the modification is less pronounced on silica, which is attributed to the potential formation of surface silicate (B1173343) phases. acs.org
Comparative Efficacy: When compared to other modifiers like strontium, rubidium has been shown to be more effective at altering the acid-base profile of the supports studied. acs.org
These modifications are crucial in the field of catalysis, where the surface acidity and basicity of a material can determine its activity and selectivity in chemical reactions.
| Support Material | Effect on Acid Sites | Effect on Base Sites |
|---|---|---|
| γ-Alumina | Neutralized | New sites created |
| Titania | Neutralized | New sites created |
| Carbon | Neutralized | New sites created |
| Silica | Neutralized (less effective) | Fewer new sites created |
This table summarizes the general findings from adsorption microcalorimetry studies on how rubidium modification impacts the surface acidity and basicity of different support materials. acs.org
Self Assembly Processes and Molecular Gelation of Rubidium Stearate
Mechanisms of Self-Assembly in Aqueous and Organic Media
The self-assembly of rubidium stearate (B1226849) is initiated when a solution becomes supersaturated, prompting individual molecules (gelators) to aggregate into larger structures. This aggregation is anisotropic, preferentially occurring along one dimension to form fibrous structures. These fibers subsequently entangle to create a network that immobilizes the solvent, resulting in a gel.
The aggregation of rubidium stearate molecules into the primary one-dimensional structures that form the gel network is directed by several specific intermolecular interactions. The interplay of these forces is crucial for the formation and stability of the resulting gel.
Coordination Bonding: The primary interaction in the polar head region of this compound is the ionic bond between the rubidium cation (Rb⁺) and the carboxylate anion (–COO⁻) of the stearate chain. Infrared spectroscopy studies confirm that alkali metal soaps like this compound are ionic in nature, distinguishing them from stearic acid, which exists as a dimer through hydrogen bonding. researchgate.net This strong electrostatic attraction is a key driver in the organization of the head groups during self-assembly.
Hydrophobic Interactions: The long, 18-carbon aliphatic chain of the stearate molecule is nonpolar and thus hydrophobic. In aqueous media, these chains are expelled from the water, driving them to aggregate with one another to minimize their contact with the polar solvent. This hydrophobic effect is a fundamental force promoting the self-assembly of amphiphilic molecules like this compound into ordered structures.
Hydrogen Bonding: Unlike their parent fatty acids, which can form hydrogen-bonded dimers, the ionic nature of alkali metal stearates precludes direct hydrogen bonding between gelator molecules. researchgate.net However, in hydrogels, hydrogen bonding between the polar carboxylate head groups and the surrounding water molecules is a critical solvent-gelator interaction.
π-π Stacking: This type of interaction occurs between aromatic rings. As this compound is an aliphatic compound lacking any aromatic moieties, π-π stacking does not play a role in its self-assembly process.
The process of gelation culminates in the formation of Self-Assembled Fibrillar Networks (SAFiNs). This begins with the nucleation of this compound molecules from a supersaturated solution. scielo.br Driven by the intermolecular forces described above, these initial nuclei grow preferentially in one dimension, forming primary aggregates such as fibers, rods, or ribbons. scielo.br
These one-dimensional objects are the fundamental building blocks of the gel. They subsequently interact and entangle, branching and bundling into a complex, three-dimensional network that permeates the entire volume of the liquid. scielo.br This solid-like network is what immobilizes the solvent molecules through capillary forces and surface tension, giving the gel its characteristic macroscopic properties. nih.gov The resulting structure can be visualized as a "node and fibril" or cage-like framework. nih.gov
Role of Specific Intermolecular Interactions (e.g., Hydrogen Bonding, Van der Waals Forces, Hydrophobic Interactions, π-π Stacking, Coordination Bonding)
Formation and Characterization of this compound Gels
This compound is classified as a monovalent metallo-organogelator, capable of forming gels. scielo.br The properties of these gels are highly dependent on the nature of the solvent and the specific interactions that dominate in that environment.
A key distinction in molecular gels is based on the solvent used. nih.gov
Hydrogels: Gels formed with water as the solvent are termed hydrogels. The formation of this compound hydrogels is well-documented. In this system, the amphiphilic nature of the molecule is paramount. The ionic head groups interact favorably with the polar water molecules, while the hydrophobic tails aggregate to avoid the water, leading to the formation of lamellar structures that build the SAFiN. scielo.br
Organogels: Gels formed with an organic solvent are known as organogels. nih.gov For an organogel to form, a balanced interaction between the gelator and the solvent is necessary. nih.gov While this compound is classified within a family of compounds known as metallo-organogelators, specific studies detailing its formation of organogels in various organic solvents are not extensively covered in available research. The gelation would depend on the ability of the organic solvent to solvate the components sufficiently to allow for dissolution upon heating, yet not so strongly as to prevent the necessary gelator-gelator interactions for self-assembly upon cooling.
Gelation efficiency is a measure of a gelator's ability to form a stable gel at a low concentration, often quantified by the critical gelation concentration (CGC) and the gel melting temperature (Tgel). scielo.br For alkali metal stearates, the nature of the metal cation is a critical structural feature influencing efficiency.
Research indicates that the degree of association between the cation and the carboxylate head group is a significant factor. scielo.br In aqueous systems, a balance must be struck between the ionization of the polar head groups and the aggregation of the alkyl chains. scielo.br The higher tendency of rubidium and cesium stearates to ionize in water, compared to potassium stearate, is suggested as a probable cause for the lower thermal stability of their respective hydrogels. scielo.br This implies that excessively strong ionization can be detrimental to the formation of a stable gel network.
| Alkali Metal Cation | Relative Ionization Tendency in Water | Inferred Hydrogel Stability |
|---|---|---|
| Lithium (Li⁺) / Sodium (Na⁺) | Low | Tendency for gel formation is low scielo.br |
| Potassium (K⁺) | Moderate | Forms stable hydrogels scielo.br |
| Rubidium (Rb⁺) | High | Lower gel stability than potassium stearate scielo.br |
| Cesium (Cs⁺) | High | Lower gel stability than potassium stearate scielo.br |
X-ray diffraction (XRD) studies of alkali metal stearate hydrogels reveal a highly organized, lamellar molecular packing arrangement. scielo.br
Unilayer (Interdigitated) Structure: In the gel phase of alkali metal soaps like potassium and this compound in water, the molecules pack into a head-to-tail arrangement. scielo.br This creates a unimolecular, or unilayer, thick lamella where the hydrocarbon chains of opposing molecules are interdigitated. This efficient packing is confirmed by analysis showing that the area per polar head group is approximately twice the cross-sectional area of a single paraffin (B1166041) chain. scielo.br
Bilayer Structure: A different arrangement, a bilayer structure, can be induced. For instance, when an equimolecular mixture of potassium stearate and n-octadecanol is gelled in water, a bilayer arrangement is formed instead of the interdigitated unilayer. scielo.br In this case, the hydroxyl groups of the n-octadecanol molecules are able to separate the negatively charged carboxylates, making the space-filling interdigitation unnecessary. scielo.br
Powder XRD data also provides insight into the dimensions within these lamellar structures. While the thickness of the organic soap layers is determined by the extended length of the stearate molecules, the thickness of the intervening water layers (dw) has been shown to vary with the cation. scielo.br
| Alkali Metal Stearate | Primary Packing Arrangement in Hydrogel | Relative Water Layer Thickness (dw) |
|---|---|---|
| Potassium Stearate | Unilayer (Interdigitated) scielo.br | Baseline scielo.br |
| This compound | Unilayer (Interdigitated) scielo.br | Larger than potassium stearate scielo.br |
| Cesium Stearate | Unilayer (Interdigitated) scielo.br | Larger than potassium stearate scielo.br |
Influence of Alkali Metal Cation Identity on Gel Properties and Thermal Stability of Gels
The formation of hydrogel phases from alkali metal alkanoates is contingent on the specific nature of both the cation and the alkanoate anion. scielo.br A balance must be struck between the ionization ability of the polar head groups and the tendency of the alkyl chains to aggregate for a gel phase to form. scielo.br Studies comparing different alkali metal stearates reveal distinct differences in their thermal behavior. For instance, the final melting points of anhydrous alkali metal stearates generally increase from lithium to rubidium, before decreasing slightly for cesium. cdnsciencepub.com
The thermal stability of hydrogels formed from these soaps shows a different trend. The degree of association between the carboxylate head groups and the cations is a significant factor in gelator efficiency. scielo.br It has been observed that the higher tendency of rubidium and cesium alkanoates to ionize in water compared to potassium alkanoates is a likely reason for the lower thermal stabilities of their respective gels. scielo.brscielo.br Conversely, sodium and lithium soaps appear to have degrees of ionization that are too low to achieve the necessary balance for gel formation in water under similar conditions. scielo.br
Thermal analysis of anhydrous alkali metal stearates shows specific transition temperatures. As the neat (liquid crystalline) phase of these soaps is cooled, their light transmission properties change, indicating phase transitions. cdnsciencepub.com this compound exhibits a transition at 222°C, which is distinct from potassium stearate (242°C) and sodium stearate (220°C in the subneat phase). cdnsciencepub.com
| Alkali Metal Stearate | Transition Temperature (°C) | Phase/Observation |
|---|---|---|
| Sodium Stearate | 258 | Neat to Subneat |
| Sodium Stearate | 220 | Transition within Subneat Phase |
| Potassium Stearate | 242 | Transition within Subneat Phase |
| This compound | 222 | Transition within Subneat Phase |
The data indicates that the nature of the alkali metal cation systematically influences the phase behavior of the stearate salt. The differences in transition temperatures and gel stabilities highlight the importance of the cation in modulating the intermolecular forces that govern the self-assembled fibrillar networks (SAFiNs) responsible for gelation. scielo.br
Utilizing Fluorescent Probes for Investigating Local Environments and Phase Transitions within Gel Networks
Fluorescent probes are powerful tools for gaining insight into the microscopic properties of molecular gels, including local environments, molecular aggregation, and phase transitions within the self-assembled network. mdpi.com By incorporating fluorescent molecules into the gel system, researchers can monitor changes in fluorescence properties (such as emission spectra, intensity, and lifetime) to deduce information about the gelator's packing and the polarity and viscosity of the probe's immediate surroundings. mdpi.comacs.org
In the study of alkali metal stearate gels, ω-(1-pyrenyl)alkanoic acids have been employed as fluorescent probes to explore the local environments and phase changes in aqueous systems of potassium stearate and this compound. mdpi.comacs.org These probes, which consist of a pyrene (B120774) fluorophore attached to a fatty acid chain, can intercalate into the lipid-like structures of the gel network. The fluorescence of the pyrenyl group is highly sensitive to its environment, making it an excellent reporter of local conditions.
Research using these probes has provided detailed information on the gel and middle (liquid crystalline) phases of these soap-water systems. acs.org For example, changes in the ratio of monomer to excimer fluorescence of the pyrene probe can indicate alterations in the proximity and mobility of the probe molecules, which in turn reflects the fluidity and organization of the gelator aggregates. This allows for the detection of phase transitions that may not be apparent through macroscopic observation.
A study comparing the fluorescence lifetimes of ω-(1-pyrenyl)dodecanoic acid (PDA) and ω-(1-pyrenyl)butanoic acid (PBA) in a potassium stearate (KS) hydrogel provided insights into the probe's location. mdpi.com The fluorescence lifetime of the PDA probe was longer in the gel phase compared to its solution phase, suggesting a change in the probe's proximity to aqueous potassium ion quenchers. mdpi.com Such studies on this compound gels allow for a comparative analysis of how different cations influence the microstructure of the gel network. mdpi.comacs.org
| Probe Type | System Studied | Information Obtained | Reference |
|---|---|---|---|
| ω-(1-pyrenyl)alkanoic acids | Aqueous potassium stearate and this compound gels | Detection of phase changes and characterization of local environments in gel and middle phases. | mdpi.comacs.org |
| ω-(1-pyrenyl)dodecanoic acid (PDA) | Potassium stearate (KS) hydrogel | Changes in fluorescence lifetime indicate altered proximity of the probe to aqueous quenchers. | mdpi.com |
| ω-(1-pyrenyl)butanoic acid (PBA) | Potassium stearate (KS) hydrogel | Comparative analysis of probe location and environment based on fluorescence lifetime. | mdpi.com |
The use of these extrinsic fluorescent probes provides a non-invasive method to map the polarity, viscosity, and structural transitions within the gel network at a molecular level, offering a deeper understanding of the self-assembly process and the factors, such as cation identity, that control it. mdpi.comacs.org
Theoretical and Computational Chemistry of Rubidium Stearate Systems
Molecular Dynamics (MD) Simulations for Structural and Dynamic Behavior
MD simulations are instrumental in understanding the collective behavior of molecules over time, offering insights into the arrangement and motion of rubidium stearate (B1226849) in condensed phases.
Modeling of Alkyl Chain Packing in Lamellar Structures and Ordered Phases
In the solid state and in certain liquid crystal phases, alkali metal stearates, including rubidium stearate, form lamellar structures characterized by bilayers of stearate anions with the hydrocarbon chains packed together, separated by layers of counter-ions.
MD simulations reveal that the alkyl chains of stearate molecules tend to adopt a highly ordered, all-trans conformation to maximize van der Waals interactions, leading to dense packing. acs.org The packing arrangement is often a hexagonal or near-hexagonal lattice within the plane of the layer. scielo.br Simulations of stearic acid monolayers, a related system, show that upon compression, the alkyl chains transition from a disordered state to a highly ordered one, with the chain axes orienting nearly perpendicular to the layer surface. acs.orgresearchgate.net The tilt angle of the alkyl chains with respect to the surface normal is a key parameter; for stearic acid monolayers, this angle has been shown to decrease from ~47° to ~21° upon compression, indicating a more upright and ordered arrangement. acs.org
For alkali metal stearates, the inter-lamellar distance increases with the length of the alkyl chain. researchgate.net Powder X-ray diffraction data for potassium stearate, a close analog of this compound, indicate that fully extended soap molecules are oriented perpendicular to the layer planes and are packed hexagonally. scielo.br The area per polar head group for potassium stearate is approximately 39.8 Ų, suggesting an interdigitated or "head-to-tail" arrangement within the layers. scielo.br MD simulations can quantify the order within the chains using an order parameter, which approaches unity for a perfectly ordered all-trans chain. Simulations on stearic acid have shown this parameter increases significantly during the transition to an ordered phase. researchgate.net
Table 1: Simulated Structural Parameters for Stearate Monolayers
| Parameter | Disordered Phase | Ordered Phase | Reference |
|---|---|---|---|
| Average Chain Tilt Angle (θ) | ~47° | ~21° | acs.org |
| Order Parameter (S) | 0.2 | 0.8 | acs.org |
| Area per Molecule (Ų) | >25 | <22.5 | acs.org |
| Inter-lamellar Distance (Potassium Stearate, Å) | - | 23.5 | scielo.br |
This table presents data from simulations of stearic acid and experimental data on potassium stearate as proxies for this compound behavior.
Simulation of Mesophase Behavior and Interfacial Properties
This compound is known to form lyotropic liquid crystals (mesophases) in the presence of a solvent like water. researchgate.net These phases, which include hexagonal and lamellar types, are characterized by long-range orientational order and, in some cases, positional order in one or two dimensions. researchgate.net
MD simulations can model the transition between different phases by varying temperature or concentration. For example, simulations can capture the melting of the alkyl chains from a solid-like ordered state to a more fluid-like disordered state, which is characteristic of the transition to a liquid crystalline phase. whiterose.ac.uk The main driving force for the self-assembly of alkali metal stearates into these ordered structures in non-polar environments is the electrostatic interaction between the ionic headgroups. researchgate.net
At interfaces, such as the air-water interface, stearate molecules form monolayers. MD simulations of stearic acid monolayers have shown that the interactions are dominated by hydrogen bonding between the carboxylic acid head groups and water molecules. researchgate.net For this compound, this would be replaced by strong ion-dipole interactions between the rubidium cations, the carboxylate groups, and water molecules. Simulations show that as the monolayer is compressed, the number of hydrogen bonds between the head groups and water decreases as the molecules pack more tightly. researchgate.net The interfacial energy is a critical parameter that can be calculated from simulations to assess the stability of these structures.
Density Functional Theory (DFT) Calculations for Electronic Structure and Interactions
DFT is a quantum mechanical method used to investigate the electronic structure of molecules, providing precise information about bonding, charge distribution, and interaction energies.
Prediction of Electronic Interactions between Rubidium Ions and Stearate Headgroups
The interaction between the rubidium cation (Rb⁺) and the stearate anion (CH₃(CH₂)₁₆COO⁻) is primarily ionic. DFT calculations can quantify the strength of this interaction. For alkali metal carboxylates, the interaction energy is dominated by electrostatics and decreases as the size of the cation increases (Li⁺ > Na⁺ > K⁺ > Rb⁺ > Cs⁺). researchgate.net This is because the larger ionic radius of rubidium results in a lower charge density compared to smaller alkali cations. acs.org
DFT calculations on analogous alkali metal carboxylate pairs show that the interaction is a combination of electrostatic attraction and induction (polarization) effects. researchgate.net The Rb-O bond distance in such complexes is expected to be larger than that for smaller cations like Na⁺ (2.43 Å in six-coordination) but smaller than that for Cs⁺ (3.06 Å in eight-coordination). acs.org Natural Bond Orbital (NBO) analysis within DFT calculations reveals significant charge transfer from the carboxylate oxygen atoms to the metal cation, confirming the ionic character of the bond. nih.gov
Table 2: Calculated Interaction Energies for Alkali Metal-Acetate Ion Pairs (as a proxy for Stearate)
| Cation | Ionic Radius (Å) | Interaction Energy (kcal/mol) | Reference |
|---|---|---|---|
| Li⁺ | 0.76 | -140.3 (Electrostatic) / -46.6 (Induction) | researchgate.net |
| Na⁺ | 1.02 | -119.4 (Electrostatic) / -25.2 (Induction) | researchgate.net |
| K⁺ | 1.38 | -104.1 (Electrostatic) / -17.5 (Induction) | researchgate.net |
| Rb⁺ | 1.52 | Estimated < -104.1 |
| Cs⁺ | 1.67 | -91.1 (Electrostatic) / -10.4 (Induction) | researchgate.net |
Data for acetate (B1210297) complexes are used to illustrate the trend expected for stearate complexes. The interaction energy for Rb⁺ is expected to fall between that of K⁺ and Cs⁺.
Computational Studies of Solute-Solvent Interactions and Solvation Effects
The behavior of this compound in solution is heavily influenced by its interactions with solvent molecules. DFT calculations, often combined with implicit or explicit solvent models, can elucidate these effects.
In aqueous solutions, the alkali metal cations are strongly hydrated. The degree of hydration is inversely proportional to the ionic size; thus, the hydration strength follows the order Li⁺ > Na⁺ > K⁺ > Rb⁺ > Cs⁺. tutorsglobe.com The rubidium ion is considered a weak kosmotrope or structure-breaker, meaning it only weakly orders the water molecules in its first hydration shell. acs.org DFT calculations can model the solvation shell and determine the coordination number and Rb-O distances for hydrated rubidium ions.
Quantum Chemical Studies on Bonding Characteristics and Reactivity Profiles
Quantum chemical calculations provide fundamental insights into the nature of the chemical bonds and the reactivity of this compound.
The bond between the rubidium ion and the carboxylate group is highly ionic, as expected for an alkali metal salt of a carboxylic acid. wits.ac.za The two carbon-oxygen bonds in the carboxylate headgroup are equivalent due to resonance, with a bond length intermediate between a single and a double bond. libretexts.org
The reactivity of the stearate anion can be analyzed using frontier molecular orbital theory. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. For the stearate anion, the HOMO is primarily localized on the carboxylate headgroup, specifically the oxygen atoms, making this site susceptible to electrophilic attack. The LUMO is more delocalized. The HOMO-LUMO energy gap is a descriptor of chemical stability; a larger gap implies higher stability and lower reactivity. researchgate.net DFT calculations for stearic acid show a HOMO-LUMO gap of around 7.76 eV, indicating significant stability. researchgate.net
Global reactivity descriptors, such as chemical hardness, softness, and electrophilicity, can be calculated to create a reactivity profile. researchgate.net The Molecular Electrostatic Potential (MEP) map visually represents the charge distribution and reactive sites. For the stearate anion, the MEP would show a region of high negative potential around the carboxylate oxygens, confirming this as the center for interaction with the positive rubidium cation and other electrophiles. researchgate.net
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Stearic acid |
| Potassium stearate |
| Cesium stearate |
| Lithium acetate |
| Sodium acetate |
| Potassium acetate |
| Acetonitrile |
| Methanol (B129727) |
Validation and Refinement of Computational Models Against Experimental Data (e.g., X-ray Diffraction, Langmuir Trough Measurements)
The accuracy and predictive power of theoretical and computational models in chemistry are fundamentally reliant on rigorous validation against experimental results. For complex systems like this compound, this process involves a synergistic interplay between computational simulations, such as Molecular Dynamics (MD), and empirical characterization techniques. The primary methods for validating structural and interfacial models of this compound are X-ray diffraction, which probes the solid-state structure, and Langmuir trough measurements, which characterize its behavior at interfaces. Discrepancies between simulated and experimental data guide the refinement of the computational models, particularly the force field parameters, to better replicate the physical reality of the system.
Validation against X-ray Diffraction Data
X-ray Diffraction (XRD) is a cornerstone technique for determining the three-dimensional atomic arrangement within a crystalline solid. For metallic soaps like this compound, powder XRD (XRPD) is often employed, especially when growing large single crystals is challenging. mdpi.com The diffraction pattern provides fundamental data about the crystal structure, including unit cell parameters (the dimensions and angles of the basic repeating unit) and the packing arrangement of the molecules.
Computational models, typically based on classical force fields in MD simulations, must be able to reproduce these fundamental structural properties. The validation process involves:
Simulating the Crystal Structure: A computational model of the this compound crystal is constructed. An energy minimization is performed, followed by an MD simulation within a periodic boundary condition that replicates the crystal lattice.
Calculating Structural Parameters: From the simulated equilibrium structure, key parameters are calculated. These include the lattice parameters (a, b, c, α, β, γ), the density of the crystal, and detailed information on molecular conformation (e.g., the all-trans configuration of the stearate alkyl chain) and intermolecular arrangements, such as the coordination of the rubidium ion by the carboxylate head groups.
Direct Comparison: The simulated parameters are directly compared with experimental data obtained from XRD. For instance, studies on related alkali metal carboxylates, such as rubidium suberate, have successfully determined their crystal structures using XRPD, providing a benchmark for what would be expected for this compound. mdpi.com Similarly, the crystal structure of sodium rubidium (+)-tartrate tetrahydrate has been resolved using single-crystal XRD, yielding precise atomic coordinates and bond information that computational models must replicate. uu.nl
Discrepancies between the simulated and experimental unit cell dimensions or molecular packing indicate inaccuracies in the computational model's force field. The refinement process would then involve adjusting the force field parameters—such as the partial atomic charges on the rubidium ion and the carboxylate group, and the Lennard-Jones parameters governing van der Waals interactions—until the simulated structure closely matches the experimental XRD data.
Table 1: Representative Experimental Crystallographic Data for Related Metal Carboxylates Used for Model Validation This table presents examples of experimental data from related compounds that serve as a benchmark for validating computational models of this compound.
| Compound | Crystal System | Space Group | Key Structural Features | Reference |
|---|---|---|---|---|
| Rubidium Suberate | Monoclinic | C2/c | Dicarboxylate linking rubidium ions in a layered structure. | mdpi.com |
| Sodium Rubidium (+)-tartrate tetrahydrate | Orthorhombic | P2₁2₁2 | Rubidium ions located on twofold rotation axes. | uu.nl |
| Manganese(II)-doped Stearic Acid | Monoclinic | P2₁/a | Preserved Bm phase with gauche conformation; unit cell deformation observed. | mdpi.com |
| Calcium Stearate | (Not specified) | (Not specified) | Calcium ions form layers connected by straight "all trans" stearate chains. | mdpi.com |
Validation against Langmuir Trough Measurements
Langmuir troughs are used to study the behavior of amphiphilic molecules like this compound at the air-water interface. By compressing a monolayer of the molecules on the water surface, a pressure-area (Π-A) isotherm is generated. This isotherm reveals important information about the different phases the monolayer undergoes upon compression, the area per molecule, and the stability of the film.
These interfacial properties can be simulated using MD. A simulation box is set up with a slab of water, and a monolayer of this compound is placed at the interface, with the rubidium carboxylate headgroups in the water and the hydrophobic stearate tails in the air. The system is then simulated at different surface areas to compute the surface pressure, allowing for the generation of a simulated Π-A isotherm.
Furthermore, Langmuir trough experiments are often combined with surface-sensitive X-ray techniques like Grazing Incidence X-ray Diffraction (GIXD) and X-ray Reflectivity (XRR). nih.govmalvernpanalytical.com
GIXD provides information on the in-plane packing and tilt of the alkyl chains within the monolayer. researchgate.netiaea.orgnih.gov
XRR provides the electron density profile perpendicular to the interface, which can be used to determine the thickness of the monolayer and the location of specific components, such as heavy ions like rubidium. aps.orgaps.org
The validation and refinement cycle using Langmuir trough data involves comparing:
The experimental and simulated Π-A isotherms.
The molecular tilt angles and lattice parameters from GIXD with those calculated from the MD trajectory.
The experimental electron density profile from XRR with one calculated from the atomic coordinates in the simulation.
For example, studies on stearic acid monolayers on water have used ambient pressure X-ray photoelectron spectroscopy (APXPS) in conjunction with a Langmuir trough to directly determine changes in molecular packing density during compression. nih.gov A computational model for this compound would need to reproduce such density changes accurately. The refinement would focus on the parameters governing the interactions between the stearate, the rubidium counter-ion, and the water subphase to match the experimental findings.
Table 2: Key Experimental Observables from Langmuir Trough and Interfacial X-ray Studies for Model Validation This table outlines the types of experimental data obtained from interfacial studies of stearates that are used to validate and refine computational models.
| Experimental Technique | Observable Parameter | Information Provided | Representative System Studied | Reference |
|---|---|---|---|---|
| Langmuir Trough | Pressure-Area (Π-A) Isotherm | Phase behavior, molecular area, film compressibility, and collapse pressure. | Stearic Acid, Sphingomyelins | nih.govnih.gov |
| Grazing Incidence X-ray Diffraction (GIXD) | In-plane diffraction peaks | 2D lattice structure, alkyl chain packing, and tilt angle. | Rubrene thin films, Stearic Acid | nih.govresearchgate.net |
| X-ray Reflectivity (XRR) | Electron density profile | Film thickness, roughness, and vertical position of atomic groups. | Bromo-stearic acid monolayer | aps.orgaps.org |
| X-ray Photoelectron Spectroscopy (APXPS) | Core-level spectra (e.g., C 1s, O 1s) | Elemental composition and chemical state at the surface, molecular packing density. | Stearic acid on water | nih.gov |
By iteratively comparing simulation results with robust experimental data from both XRD and Langmuir trough measurements, computational models for this compound can be systematically refined. This ensures that the model not only reproduces known properties but can also be used to reliably predict behavior under conditions that are difficult to access experimentally.
Exploration of Rubidium Stearate in Advanced Materials and Chemical Processes
Catalytic Applications and Mechanistic Investigations
Research into Rubidium Stearate (B1226849) as a Catalyst in Various Chemical Transformations
Rubidium stearate, as a metallic soap, holds potential in various catalytic applications, building on the broader research into alkali metal carboxylates as catalysts. While specific studies focusing exclusively on this compound are not extensively detailed in the reviewed literature, the behavior of related alkali metal stearates provides a basis for its potential catalytic roles. Metallic soaps, in general, are recognized for their utility as catalysts in chemical reactions and as stabilizers for polymers. mdpi.com
Research has shown that alkali metal carboxylates can act as efficient and simple catalysts for processes like the ring-opening polymerization of cyclic esters. rsc.org This suggests a potential application for this compound in polymer synthesis. Furthermore, alkali metal salts, in general, have been shown to influence the catalytic activity in oxidation processes. researchgate.net For instance, in the transesterification of oils to produce biodiesel, alkali catalysts are favored for their high reaction rates at milder temperatures compared to acidic catalysts. researchgate.netkataliz.org.ua
While direct studies on this compound are limited, the investigation of other metal stearates, such as zirconium stearate, highlights their role as catalyst support materials in reactions like hydrogenation and esterification. This suggests that this compound could also function as a catalyst or co-catalyst in various organic transformations, although specific research is needed to delineate its precise activity and substrate scope.
Comparative Studies of Catalytic Efficiency and Selectivity with Other Metal Stearates
Comparative studies of catalytic efficiency often group alkali and alkaline earth metals, providing insights into the potential performance of this compound relative to other metal stearates. In the pyrolysis of biomass, alkaline earth metals have been shown to be more effective than alkali metals in promoting decomposition. mdpi.com However, in other reactions, the trend can be different. For example, in the gasification of cellulose-derived chars, alkali metal sulfates were generally more active than alkaline earth metal sulfates. eurekalert.org
In the context of transesterification for biodiesel production, a comparative study of homogeneous alkali catalysts (NaOH, CH3ONa, and KOH) showed that sodium-based catalysts were generally more effective than potassium-based ones. researchgate.net While this study did not include rubidium, it highlights that catalytic activity varies among the alkali metals. The rate of alkaline transesterification is noted to be significantly higher than with acidic catalysts, allowing for shorter reaction times. kataliz.org.ua
In the ring-opening polymerization of lactide, s-block metal catalysts, which include alkali metals, have shown the highest rates with sodium and potassium. researchgate.net There are conflicting trends reported regarding whether catalytic activity increases or decreases with the ionic radius of the alkali metal. researchgate.net This indicates that the catalytic efficiency of this compound would be highly dependent on the specific reaction conditions and substrate.
The following table provides a general comparison of alkali and alkaline earth metals as catalysts in a specific reaction, illustrating the types of comparisons that could be made if data for this compound were available.
| Catalyst Type | Relative Activity in Pyrolysis | Relative Activity in Transesterification (Hydroxides/Alkoxides) |
| Alkali Metals (e.g., Na, K) | Less effective than alkaline earth metals mdpi.com | Generally high, with variations among them (e.g., Na > K in some studies) researchgate.net |
| Alkaline Earth Metals (e.g., Ca, Mg) | More effective than alkali metals mdpi.com | Generally effective, but often require different conditions |
| Rubidium (inferred) | Likely follows the trend of alkali metals | Performance relative to Na and K would require specific studies |
Note: This table is a generalization from different studies and reaction types. Direct comparative data for this compound is not widely available.
Role of Surface-Active Properties in Catalytic Performance
The surface-active properties of metallic soaps like this compound are expected to play a significant role in their catalytic performance, particularly in heterogeneous catalysis. Metallic soaps are known to be surface-active agents that adsorb at the surface of solids. mdpi.com This property can influence the interaction between the catalyst and the reactants. The long alkyl chain of the stearate anion provides lipophilic characteristics, which can be advantageous in organic media.
In heterogeneous catalysis, the support material and the interaction with the active phase are crucial. kmutnb.ac.th The surface-active nature of metal stearates can influence the dispersion of the active species on a support and prevent their agglomeration. kmutnb.ac.th For instance, the modification of a catalyst surface with stearic acid has been shown to increase surface basicity, reducibility, and hydrogen adsorption, leading to enhanced catalytic performance in methanol (B129727) synthesis. mdpi.com
The formation of molecular gels and other self-assembled structures by long-chain fatty acid derivatives can also introduce new functionalities, including catalytic activity. scielo.br The ability of metal stearates to form lamellar structures, with planes of cations separated by alkyl chains, is another aspect of their surface properties that could be relevant to their catalytic behavior. reaxis.com While these principles are generally applicable, specific research into how the surface-active properties of this compound in particular affect its catalytic efficiency is an area for further investigation.
Applications in Advanced Energy Storage and Conversion Technologies
Exploration of this compound-Based Materials in Solar Cell Architectures
In the field of solar energy, particularly perovskite solar cells (PSCs), the incorporation of rubidium cations has been a significant area of research to enhance efficiency and stability. Perovskite materials, with a general ABX3 structure, have shown great promise for low-cost, high-efficiency photovoltaics. aip.org However, they often suffer from instability issues. epfl.ch
More recent research has focused on using techniques like lattice strain to better incorporate rubidium ions into the perovskite structure, preventing the formation of unwanted secondary phases and further boosting efficiency. epfl.ch Simulations have also been used to optimize rubidium-based halide perovskite solar cells, with one study proposing a structure with a potential power conversion efficiency of over 31%. aip.org The addition of rubidium chloride (RbCl) as an additive has been shown to increase the grain size of the perovskite film and improve the photoelectric conversion efficiency. sciopen.com
While these studies consistently demonstrate the benefits of rubidium, they typically use simple rubidium salts like rubidium iodide (RbI) or rubidium chloride (RbCl) in the precursor solutions. sciopen.commdpi.com The use of this compound in the fabrication of perovskite solar cells is not explicitly mentioned in the reviewed literature. However, given its properties as a rubidium salt, its potential role as a precursor or additive cannot be entirely ruled out without further investigation.
The table below highlights the improvements in perovskite solar cell performance with the incorporation of rubidium.
| Perovskite Solar Cell Type | Rubidium Source/Concentration | Key Performance Improvement |
| FA-based Perovskite | 5% Rb incorporation (FA0.95Rb0.05PbI3) | PCE increased from 14.9% to 16.2%. acs.org |
| FAMA mixed-halide Perovskite | 5% Rb incorporation (FA0.80MA0.15Rb0.05PbI2.55Br0.45) | PCE increased from 17.1% to 19.6%. acs.org |
| Mixed-cation Perovskite | RbCsMAFA formulation | Stabilized efficiency of 21.6%. epfl.chsemi.ac.cn |
| Wide-bandgap Perovskite | Strain-stabilized Rb incorporation | Open-circuit voltage of 1.30 V (93.5% of theoretical limit). epfl.ch |
| RbGeBr3-based (simulated) | RbGeBr3 as absorber | Theoretical PCE of 31.48%. aip.org |
Note: The specific rubidium compound used as the precursor was often a simple halide (e.g., RbI, RbCl) and not this compound.
Thin-Film Deposition and Surface Modification Research
This compound is a subject of interest in materials science, particularly in the realms of thin-film technologies and the surface modification of nanomaterials. Its properties as a metal salt of a long-chain fatty acid make it suitable for creating ordered molecular layers and for passivating surfaces at the nanoscale.
Studies on Epitaxial Growth and Controlled Film Formation
Research into the formation of highly ordered thin films of alkali stearates, including this compound, has provided insights into their structural behavior. While specific studies on the epitaxial growth of pure this compound films are not extensively documented in the provided results, research on related systems offers valuable information. For instance, studies on Langmuir-Blodgett films, a technique for creating highly ordered monomolecular and multimolecular layers, have included investigations of aqueous this compound. acs.org This method allows for the controlled deposition of molecules layer by layer onto a solid substrate, representing a form of controlled film formation.
The structure and dynamics of this compound in ordered phases have been examined using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. Studies on perdeuterated this compound have been conducted across a range of temperatures to understand the molecular motions and bond order parameters of the stearate chains. researchgate.net In the liquid crystalline Lα phase, observed at temperatures above 58°C, the lipid molecules exhibit rapid motion. researchgate.net The deuteron (B1233211) quadrupole splittings observed in these experiments are a direct measure of the C-D bond order at each carbon position along the hydrocarbon chain, providing fundamental data for simulating and understanding the behavior of these molecules in confined geometries like thin films. researchgate.net This type of fundamental research is crucial for developing protocols for the potential epitaxial growth of this compound or its integration into complex heterostructures.
Investigations into Surface Defect Passivation Mechanisms in Nanocrystal Systems utilizing Stearate Ligands
Stearate ligands, for which this compound can be a source, play a critical role in the synthesis and post-synthetic treatment of semiconductor nanocrystals (NCs), also known as quantum dots (QDs). Due to their large surface-area-to-volume ratio, the surface chemistry of NCs governs their optoelectronic properties. nih.gov Surface atoms often have dangling bonds or vacancies that act as trap states for charge carriers (electrons and holes), leading to non-radiative recombination and quenching of fluorescence. rsc.orgchemrxiv.org
The table below summarizes the effects of using stearate-based ligands for the passivation of nanocrystal surfaces based on findings from related research.
| Property | Observation After Stearate Passivation | System Studied | Citation |
| Photoluminescence Quantum Yield (PLQY) | Increased from 68% to 78% | AlDS-modified CsPbI₃ Nanocrystals | chinesechemsoc.org |
| Size Distribution | Narrower size distribution | AlDS-modified CsPbI₃ Nanocrystals | chinesechemsoc.org |
| Light Emission | Brighter light emission | AlDS-modified CsPbI₃ Nanocrystals | chinesechemsoc.org |
| Stability | Enhanced chemical and phase stabilities against polar solvents, UV irradiation, and heat | AlDS-modified CsPbX₃ Nanocrystals | chinesechemsoc.org |
| Colloidal Stability | Surface ligands provide essential colloidal stability and processability | General Oxide Nanocrystals | rsc.org |
Note: AlDS (Aluminum Distearate) provides the stearate ligand for passivation in this example.
Role as Additives in Polymeric and Composite Materials Research
In the field of polymer science and composite materials, metallic stearates are widely used as multifunctional additives. This compound, as part of this chemical family, has been identified for its potential utility as a lubricant and stabilizer. wiseguyreports.comheegermaterials.com
Research into Rheological Modification and Processing Aid Functions
Metal stearates function as crucial processing aids in the manufacturing of plastics and polymers. wiseguyreports.com They act as lubricants, reducing friction between polymer chains and between the polymer melt and processing equipment surfaces. This lubricating action lowers the viscosity of the polymer melt, thereby improving flow characteristics. Enhanced flow allows for lower processing temperatures and pressures, which can save energy and reduce thermal stress on the polymer, preventing degradation.
A key area where this compound is identified is in lubricating compositions. For instance, a patent for lubricants used in downhole fluids for oil and gas exploration lists this compound as a potential component. google.com In such applications, the metal stearate helps to reduce friction, torque, and drag between surfaces, such as a drill string and the wellbore casing. google.com This function highlights its role in modifying the rheological properties of the fluid system under demanding conditions. The general functions of metal stearates like this compound in polymeric and composite materials are outlined below.
| Function | Description |
| Internal Lubricant | Reduces intermolecular friction between polymer chains, lowering melt viscosity and improving flow. |
| External Lubricant | Reduces adhesion and friction between the polymer melt and hot metal surfaces of processing machinery (e.g., extruders, molds). |
| Processing Aid | Improves the overall processability of polymer compounds, allowing for higher output rates and better surface finish of the final product. |
| Rheological Modifier | Alters the flow behavior of the material, for instance by reducing torque and drag in fluid systems. google.com |
| Stabilizer | Can act as a co-stabilizer, often in conjunction with other additives, to protect the polymer from degradation during high-temperature processing. heegermaterials.com |
Research on analogous alkali stearates, such as potassium stearate, in forming gels with specific rheological properties further supports the role of these compounds in controlling the structure and flow of materials. mdpi.com The long hydrocarbon chain of the stearate anion is fundamental to its lubricating properties, while the rubidium cation influences its thermal stability and reactivity within the composite matrix.
Comparative Studies with Other Alkali Metal Stearates and Analogous Fatty Acid Salts
Comparative Analysis of Synthetic Routes and Purification Strategies
The synthesis of alkali metal stearates, including rubidium stearate (B1226849), primarily follows two main routes: precipitation (double decomposition) and direct reaction. alapolystabs.combaerlocher.com
Precipitation: This widely used method involves a two-step process. First, stearic acid is saponified with a strong alkali, such as rubidium hydroxide (B78521), to form the water-soluble rubidium stearate. Subsequently, the addition of a salt solution can be used to precipitate other, less soluble metal stearates. google.comcore.ac.uk For the alkali metal stearates themselves, which exhibit some water solubility, the purification process is critical. google.com It often involves washing the precipitated soap with a suitable solvent to remove by-products like sodium chloride or sodium sulfate (B86663) that are generated during the reaction. baerlocher.com The particle size and surface area of the resulting stearate powder can be influenced by the concentration of the reactants and the rate of precipitation. baerlocher.com
Direct Reaction (Fusion Process): In this method, stearic acid is directly reacted with the corresponding metal oxide or hydroxide (e.g., rubidium hydroxide) at temperatures above the melting point of the final metallic stearate. baerlocher.com A key advantage of this process is that the water produced during the reaction evaporates as steam, eliminating the need for a separate drying step. baerlocher.com This method generally yields a product with a high degree of purity, free from water-soluble salts. baerlocher.com
The choice of synthetic route can impact the physical form of the final product, which can range from fine powders to granules, flakes, or pastilles. baerlocher.com Purification strategies for all alkali metal stearates focus on removing unreacted starting materials and any by-products from the reaction.
Trends in Structural Features and Conformational Preferences Across the Alkali Metal Series
The structural characteristics of alkali metal stearates in the solid state are significantly influenced by the nature of the alkali metal cation. These compounds are ionic in nature, a contrast to the dimeric structure of stearic acid which is held together by hydrogen bonding. researchgate.net All alkali metals, including rubidium, crystallize in a body-centered cubic (bcc) structure. wikipedia.orgshef.ac.uk This fundamental crystal structure of the metal itself influences the packing of the stearate molecules in the solid soap.
Studies on other systems, such as gramicidin (B1672133) A, have shown that the binding of different alkali metal ions (Na+, K+, and Cs+) can alter conformational preferences, with structural similarities to the neutral molecule decreasing as the ionic radius of the metal increases. nih.gov This suggests that the larger rubidium ion in this compound could induce unique conformational features in the stearate chains compared to its lighter alkali metal counterparts.
Comparative Thermodynamics of Phase Transitions and Thermal Degradation Profiles
The thermal behavior of alkali metal stearates is complex, involving multiple phase transitions before final decomposition. Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are key techniques for studying these transitions.
For this compound, differential thermal analysis reveals several key thermal events. An exotherm around 300°C indicates crystallization, while an endotherm at 205°C corresponds to the melting of the soap. ijcps.com The material shows insignificant weight loss up to approximately 290°C. ijcps.com Decomposition is indicated by an endotherm at 305°C (boiling) and further endotherms at 420°C, with shoulders at 455°C and 480°C. ijcps.com An exotherm at 440°C also points to decomposition. ijcps.com TGA data corroborates this, showing significant weight loss between 380°C and 480°C. ijcps.com
Comparative studies show that the thermal history of the sample can influence the temperatures and enthalpies of these transitions for alkali metal stearates. doi.org For instance, sodium stearate exhibits a series of transitions from a crystalline state to various liquid crystalline phases (subwaxy, waxy, superwaxy, subneat, and neat) before becoming an isotropic liquid. researchgate.net The transition temperatures for these phases vary with the alkali metal cation. For example, the neat-subneat transition occurs at different temperatures for potassium, rubidium, and cesium stearates. cdnsciencepub.com Rubidium and cesium stearates appear to be less sensitive to thermal history than sodium and potassium salts. doi.org
The decomposition of alkali metal stearates is a kinetically controlled process, with the activation energy for decomposition of alkali metal soaps generally being low. researchgate.net The thermal stability can also be influenced by the presence of the metal ions, which can catalyze degradation reactions. mdpi.com
Reported Thermal Events for this compound
| Thermal Event | Temperature (°C) | Technique |
|---|---|---|
| Melting | 205 | DTA |
| Crystallization | 300 | DTA |
| Boiling/Decomposition | 305 | DTA |
| Decomposition | 420, 455, 480 | DTA |
| Decomposition | 440 | DTA (exotherm) |
Examination of Solution and Colloidal Properties Based on Cation Identity (e.g., CMC, Dissociation Constants, Gelation)
The behavior of alkali metal stearates in solution is governed by their amphiphilic nature, possessing a polar head group and a non-polar hydrocarbon tail. ijcps.com This leads to the formation of micelles above a certain concentration known as the critical micelle concentration (CMC).
The identity of the alkali metal cation plays a crucial role in determining the CMC. Studies on alkali metal dodecanoates (a shorter-chain fatty acid salt) have shown that the CMC follows a convex trend with increasing atomic number of the alkali metal, with potassium dodecanoate (B1226587) having the highest CMC. researchgate.net The degree of ionization of the micelles also increases with the atomic number of the alkali metal. researchgate.net While specific CMC data for this compound is not available in the provided search results, it is expected to follow this general trend. For comparison, the CMC of sodium stearate in water at 298.15 K has been determined to be 0.00095 M. nepjol.info
The solubility of alkali metal stearates varies significantly. Sodium and potassium stearates have some solubility in hot water (around 70°C), but tend to gel or precipitate upon cooling. google.com Other alkali metal stearates are generally considered water-insoluble. google.com The gelation properties of metal stearates are one of their key characteristics, with the ability to form gels being dependent on the cation, solvent, and temperature. baerlocher.comresearchgate.net
Differences in Self-Assembly Behavior and Resulting Nanostructures
The self-assembly of amphiphilic molecules like alkali metal stearates can lead to the formation of a variety of nanostructures, including micelles, vesicles, and nanotubes. researchgate.netslideshare.netacs.org The specific morphology of these structures is dictated by factors such as the molecular structure of the surfactant, the solvent, and the presence of other ions. acs.org
In aqueous solutions, alkali metal soaps can form gel phases with lamellar structures, where the alkyl chains are interdigitated and the polar head groups are located at the interface with water. researchgate.net The cation plays a role in mediating the interactions between the polar head groups.
In non-polar media, these soaps can form reverse micelles. core.ac.uk The self-assembly process is driven by weak intermolecular forces such as van der Waals interactions, dipole-dipole interactions, and ion-dipole interactions. researchgate.net The formation of these self-assembled structures is a thermodynamically driven process aimed at minimizing unfavorable interactions between the hydrophobic tails and the polar solvent, or vice versa. core.ac.uk The specific nature of the alkali metal cation, with its varying size and charge density, will influence the packing and geometry of the resulting self-assembled nanostructures. For instance, solvent-assisted self-assembly of nanocrystals can be tuned by ligand-solvent interactions, leading to different dimensional structures. researchgate.net
Comparative Catalytic and Material Science Performance Benchmarking
Alkali metal salts, including stearates, have found applications as catalysts or promoters in various chemical reactions. rsc.org Alkali metal carboxylates have been shown to be effective catalysts for the ring-opening polymerization of cyclic esters, providing an alternative to traditional metal-based catalysts. acs.org The choice of the alkali metal cation and the carboxylate moiety allows for tuning of the polymerization behavior. acs.org
In the context of oxidation reactions, the addition of alkali metal stearates (Li, Na, K) can increase the catalytic activity of other metal complexes. mdpi.com This promoting effect is attributed to the formation of hetero-binuclear complexes that are more active in the formation of free radicals. mdpi.com The presence of the alkali metal can modify the electronic properties of the catalytic center and influence the binding of reaction intermediates. rsc.org
In materials science, metal stearates are widely used as lubricants, stabilizers, and processing aids in the polymer industry. goldstab.comkedargroup.in While this compound is not a common choice for these applications due to its higher cost and limited availability, a comparative analysis of the properties of alkali metal stearates provides a basis for understanding their performance. The lubricating properties are a general characteristic of all metallic stearates, arising from the long hydrocarbon chain. baerlocher.com The stabilizing effect in polymers like PVC is also a key application, where the stearate acts as an acid scavenger. goldstab.com The performance in these applications is influenced by the cation, with differences in melting point, solubility, and reactivity affecting their suitability for specific processes.
Future Research Directions and Emerging Areas in Rubidium Stearate Chemistry
Development of Novel Synthetic Approaches for Tailored Rubidium Stearate (B1226849) Structures and Architectures
The synthesis of rubidium stearate is moving beyond traditional precipitation and fusion methods toward more advanced techniques that offer precise control over the final product's structure and morphology. iyte.edu.tr Emerging research focuses on creating tailored architectures, from the nanoscale to the macroscale, to unlock new functionalities.
Future synthetic strategies are likely to include:
Colloidal Synthesis: Techniques like the hot-injection method, successfully used for synthesizing various nanocrystals, could be adapted for this compound. acs.orgresearchgate.net This approach allows for the production of monodisperse nanocrystals with controlled size and shape by separating the nucleation and growth stages. acs.org Key parameters for control include precursor ratios, injection and reaction temperatures, and reaction time. acs.org
Green Synthetic Routes: In line with the principles of green chemistry, methods that reduce solvent use and energy consumption are gaining attention. mdpi.comresearchgate.net Microwave-assisted synthesis, solvothermal methods, and mechanochemistry are promising alternatives to conventional techniques. mdpi.com Ultrasound-assisted synthesis has also been shown to be effective in preparing esters, significantly reducing reaction times and energy needs. researchgate.net
Templated and Additive-Modulated Synthesis: The use of templates or additives can guide the formation of specific morphologies. For instance, the addition of surfactants during synthesis has been shown to modulate the crystal features of related metal-organic materials. mdpi.comresearchgate.net
Supramolecular Assembly: Research into the self-assembly of long-chain fatty acid derivatives suggests pathways to form complex structures like gels and fibrillar networks. scielo.br Understanding and controlling the non-covalent interactions (e.g., hydrogen bonding, hydrophobic forces) will be crucial for designing new this compound-based supramolecular architectures. scielo.br
A comparison of potential synthetic methods highlights the shift towards greater control and sustainability.
| Synthesis Method | Primary Advantages | Potential Application for this compound | Reference |
| Hot-Injection | Excellent control over nanocrystal size and distribution. | Production of monodisperse this compound nanoparticles for catalysis or electronics. | acs.org |
| Microwave-Assisted | Rapid, energy-efficient, high yield. | Green synthesis of this compound powders. | mdpi.com |
| Mechanochemistry | Solvent-free, simplified process. | Environmentally friendly production of this compound. | mdpi.com |
| Ultrasonic Synthesis | Reduced reaction time, lower energy consumption. | Intensified and efficient esterification or transesterification reactions to produce this compound. | researchgate.net |
Deeper Understanding of Structure-Property-Function Relationships at the Molecular and Nanoscale Levels
A fundamental goal of future research is to establish clear links between the structure of this compound at various scales and its resulting properties and functions. rsc.org This involves investigating how the arrangement of molecules influences macroscopic behavior. The chemistry of alkali metals is largely defined by the single valence electron in their outermost s-orbital, leading to predictable trends in properties like ionic radii and conductivity. wikipedia.org
Key research areas include:
Phase Behavior and Self-Assembly: this compound, like other alkali metal stearates, can form complex phases such as gels and liquid crystals in solution. acs.orgmdpi.combaerlocher.com Probing these phases using techniques like fluorescence spectroscopy can reveal details about the local environment and phase transitions. acs.orgmdpi.com Understanding the phase diagrams of this compound in various solvents is essential for applications in lubricants and structured fluids. scielo.br
Hydration and Interfacial Behavior: The interaction of this compound with water is critical for its function in aqueous systems. Studies on the hydration of alkali metal ions show that rubidium is weakly hydrated, typically with a single shell of water molecules. acs.org This influences its behavior at interfaces, which is relevant for its role in modifying material properties, such as the water sensitivity of paints. researchgate.net
Nanoscale Properties: At the nanoscale, the properties of this compound can differ significantly from the bulk material. Research into how the chain structure of aluminum stearates affects their ability to coat and passivate nanocrystal surfaces suggests that the molecular structure of this compound could be tailored to optimize its performance as a surface modifier or stabilizer for nanoparticles. chinesechemsoc.org
Integration of Advanced In-Situ Characterization Techniques for Dynamic Process Monitoring
To understand and control the synthesis and behavior of this compound, researchers are increasingly turning to advanced characterization techniques that can monitor processes in real time.
In-Situ Spectroscopy and Scattering: Techniques such as Small-Angle Neutron Scattering (SANS) can be used to investigate the formation of precipitates and self-assembled structures during synthesis. stfc.ac.uk For monitoring the elemental composition during high-temperature processes, passive spontaneous emission spectroscopy offers a method for on-line measurement of alkali metals like rubidium. mdpi.com
Real-Time Crystallization Monitoring: The nucleation and growth of this compound crystals can be observed dynamically using turbidimetric methods, which track changes in a solution's clarity as a function of temperature and time. acs.org This provides valuable data for understanding crystallization kinetics. acs.org
Advanced Techniques for Solid-State Reactions: For studying reactions in the solid state, in situ muon spin rotation/relaxation/resonance (μ+SR) experiments offer a powerful tool to gain insight into reaction mechanisms at high temperatures. stfc.ac.uk Combining data from multiple advanced sources, such as neutron and X-ray facilities, provides a more complete picture of material transformations. stfc.ac.uk
Predictive Modeling for Rational Design and Optimization of this compound-Based Materials
Computational modeling and data-driven approaches are becoming indispensable for accelerating the design and optimization of new materials.
Machine Learning and Predictive Analytics: Machine learning models can be trained on experimental data to predict reaction outcomes or material properties. mdpi.com This approach could be used to forecast the concentration of this compound produced under specific conditions or to optimize synthesis parameters for desired characteristics. mdpi.com
Process Modeling and Optimization: Methodologies like Response Surface Methodology (RSM) can be employed to develop mathematical models that predict the yield of a reaction based on variables such as temperature, time, and catalyst concentration. researchgate.net This allows for the efficient optimization of synthesis processes for this compound. researchgate.net
Crystallization Modeling: Theoretical models, such as the Kashchiev–Borissova–Hammond–Roberts (KBHR) model, can be applied to experimental crystallization data to determine fundamental parameters like the nucleation mechanism and interfacial tension. acs.org This aids in the rational design of crystallization processes to achieve specific particle attributes. acs.org
Expanding Applications in Green Chemistry, Sustainable Technologies, and Advanced Functional Materials
The unique properties of this compound position it for use in a variety of emerging and sustainable technologies.
Energy Storage and Catalysis: There is growing interest in using this compound in high-performance batteries for electric vehicles and as an advanced catalyst. archivemarketresearch.com The modification of zeolite catalysts with rubidium has been shown to influence product distribution in biomass conversion, highlighting its potential in creating value from renewable resources. nih.gov
Sustainable Sourcing and Circular Economy: A significant area of future research involves the sustainable sourcing of rubidium. Technologies for zero liquid discharge (ZLD) aim to recover valuable resources from waste streams, and the extraction of scarce metals like rubidium from industrial brines is a promising avenue. researchgate.net Recovery from seawater is also being explored. unipa.it
Advanced Functional Materials: As a metallic soap, this compound can be incorporated into various advanced materials. mordorintelligence.com Its properties can be tailored by modifying the fatty acid chain or the metal center. baerlocher.com Potential applications include use in smart materials like metallogels for sensing or drug delivery, and as a component in polymer compositions to modify their properties. scielo.brgoogle.com
| Emerging Application Area | Potential Role of this compound | Key Research Focus | Reference |
| Energy Storage | Component in high-performance batteries. | Improving battery efficiency and lifespan. | archivemarketresearch.com |
| Green Catalysis | Modifier for catalysts used in biomass conversion. | Enhancing catalyst selectivity and performance. | nih.gov |
| Resource Recovery | High-value product from waste brine processing. | Developing efficient and economical extraction methods. | researchgate.net |
| Advanced Polymers | Additive to modify thermoplastic properties. | Creating novel polymer-soap composite materials. | google.com |
| Metallogels | Forms the structural network of the gel. | Developing stimuli-responsive materials for sensing and drug delivery. | scielo.br |
Interdisciplinary Research Integrating this compound into Novel Chemical Systems
The future of this compound chemistry will heavily rely on collaborations across different scientific disciplines.
Biomedical and Pharmaceutical Applications: The self-assembly properties of metallic soaps like this compound make them candidates for creating novel drug delivery systems. scielo.br Research into the interaction of rubidium ions with biological systems, such as their effect on ion channels like Na/K-ATPase, could open doors to new therapeutic or diagnostic applications. nih.gov
Materials Science and Engineering: Integrating this compound into composite materials, such as polymer-soap compositions or nanostructured materials, requires a blend of chemistry and materials engineering. google.com For example, its use in modifying perovskite nanocrystals to enhance their stability involves surface chemistry and semiconductor physics. chinesechemsoc.org
Environmental Science and Geochemistry: The development of sustainable extraction methods for rubidium from natural and waste sources connects inorganic chemistry with environmental engineering and geochemistry. researchgate.netunipa.it This interdisciplinary approach is essential for building a circular economy for critical materials.
This integrated research approach will be crucial for unlocking the full potential of this compound and establishing it as a key component in the next generation of advanced materials and technologies.
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing Rubidium stearate with high purity, and how can contamination be minimized during preparation?
- Methodological Answer : Synthesis typically involves neutralizing stearic acid with rubidium hydroxide in anhydrous ethanol under inert conditions. To ensure purity, monitor reaction stoichiometry using pH titration and confirm product crystallinity via X-ray diffraction (XRD). Post-synthesis purification via recrystallization in non-polar solvents reduces residual reactants. Contamination risks (e.g., alkali metal impurities) require inert atmosphere handling and spectroscopic validation (e.g., FTIR for carboxylate group confirmation) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structural and compositional integrity?
- Methodological Answer : Fourier-transform infrared spectroscopy (FTIR) identifies carboxylate stretching bands (∼1550 cm⁻¹) to confirm salt formation. Nuclear magnetic resonance (NMR) can resolve alkyl chain packing behavior in solution. For compositional analysis, inductively coupled plasma mass spectrometry (ICP-MS) quantifies rubidium content, while gas chromatography (GC) detects unreacted stearic acid. Cross-validate results with thermogravimetric analysis (TGA) to assess decomposition profiles .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported thermal stability data for this compound across studies?
- Methodological Answer : Discrepancies may arise from differences in synthesis protocols, sample hydration, or heating rates. Systematically replicate experiments using controlled conditions (e.g., uniform heating rate of 10°C/min under nitrogen). Compare TGA/DSC data across multiple batches and correlate with XRD to identify crystalline phase transitions. Statistical tools (e.g., ANOVA) can assess variability significance. Reference shared datasets or inter-laboratory collaborations to validate findings .
Q. What computational approaches are suitable for modeling this compound’s mesophase behavior and interfacial properties?
- Methodological Answer : Molecular dynamics (MD) simulations using force fields like OPLS-AA can model alkyl chain packing in lamellar structures. Density functional theory (DFT) predicts electronic interactions between rubidium ions and stearate headgroups. Validate simulations against experimental XRD and Langmuir trough measurements of surface pressure-area isotherms. Open-source tools (e.g., GROMACS, VASP) enable reproducibility, with parameters adjusted for ionic polarization effects .
Methodological and Reproducibility Challenges
Q. How should researchers design experiments to investigate this compound’s role as a phase-transfer catalyst in biphasic reactions?
- Methodological Answer : Design kinetic studies comparing reaction rates (e.g., esterification) in the presence/absence of this compound. Control variables include solvent polarity, temperature, and catalyst concentration. Use UV-Vis spectroscopy or HPLC to track product formation. Replicate experiments with varying stearate chain lengths (e.g., sodium/potassium analogs) to isolate rubidium’s ionic radius effects. Document protocols using FAIR (Findable, Accessible, Interoperable, Reusable) data principles .
Q. What strategies mitigate reproducibility issues in this compound’s colloidal stabilization performance across different solvent systems?
- Methodological Answer : Standardize solvent purity (e.g., HPLC-grade) and pre-equilibrate solutions to control humidity. Use dynamic light scattering (DLS) to measure particle size distribution and zeta potential. Compare results against reference surfactants (e.g., sodium dodecyl sulfate). Publish detailed supplementary materials, including raw DLS data and solvent preparation steps, to enable replication. Address batch variability by reporting ICP-MS metal content for each sample .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
